4-Pyridazinemethanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridazin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-3-5-1-2-7-8-4-5;/h1-2,4H,3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAZHFSPADHJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Pyridazinemethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridazinemethanamine hydrochloride is a heterocyclic organic compound featuring a pyridazine ring functionalized with an aminomethyl group. As a member of the pyridazine family, it holds potential for diverse applications in medicinal chemistry and drug discovery. The inherent chemical properties of the pyridazine nucleus, such as its hydrogen bonding capacity and dipole moment, make it an attractive scaffold for the design of novel therapeutic agents. This document provides a comprehensive overview of the known chemical properties, synthesis, and analytical methodologies related to this compound, serving as a valuable resource for researchers in the field.
Chemical and Physical Properties
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes its fundamental properties based on supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 1351479-13-4 | [1][2][3][4] |
| Molecular Formula | C₅H₈ClN₃ | [1][2] |
| Molecular Weight | 145.59 g/mol | [1][3][5] |
| Appearance | Light yellow solid | [2] |
| Storage Conditions | Sealed in dry, Room Temperature or under inert gas (nitrogen or Argon) at 2-8°C | [1][2][4] |
| Purity | ≥99% (typical) | [2] |
Synthesis
A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general synthetic strategies for related pyridazine and aminopyridazine compounds can provide a foundational approach. The synthesis would likely involve the introduction of a functionalized methyl group at the 4-position of the pyridazine ring, followed by conversion to the amine and subsequent formation of the hydrochloride salt.
One potential synthetic pathway could involve the following conceptual steps:
Caption: Conceptual workflow for the synthesis of this compound.
This proposed pathway is based on established synthetic methodologies for pyridazine derivatives[6][7]. The specific reagents and reaction conditions would require experimental optimization. For instance, the nucleophilic substitution on a 4-halopyridazine precursor could be a viable route to introduce the side chain[6].
Analytical Characterization
Comprehensive analytical data such as detailed NMR and HPLC-MS spectra for this compound are not widely published. However, standard analytical techniques can be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. While specific spectral data for this compound is unavailable, predicted chemical shifts can be inferred from related structures. For example, the protons on the pyridazine ring would be expected in the aromatic region, and the aminomethyl protons would likely appear as a singlet in the aliphatic region. The spectrum of the related compound, 4-methylpyridine, shows signals for the ring protons in the range of 7.28-8.60 ppm and the methyl protons at 2.32 ppm in DMSO-d₆[8]. The hydrochloride salt form may cause shifts in the proton signals compared to the free base.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable technique for assessing the purity of this compound. A typical HPLC method for related aminopyridine compounds involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol[9][10][11]. UV detection is commonly used for these aromatic compounds.
A generic experimental workflow for HPLC analysis is outlined below:
Caption: General workflow for HPLC analysis of this compound.
Method development would be necessary to optimize parameters such as the mobile phase composition, flow rate, and detection wavelength for this specific analyte.
Potential Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway has been directly attributed to this compound in the available literature, the broader class of pyridazine derivatives is known to exhibit a wide range of pharmacological effects. These include, but are not limited to, antiviral, antibacterial, and anticancer activities.
The pyridazine scaffold is a key component in several clinically used drugs, acting on various biological targets. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules such as enzymes and receptors.
The potential for this compound to interact with various signaling pathways can be conceptualized as follows:
Caption: Conceptual interaction of this compound with a biological signaling pathway.
Further research is required to elucidate the specific biological targets and mechanisms of action for this compound. Its structural similarity to other bioactive pyridazines suggests it may be a valuable starting point for the development of new therapeutic agents.
Conclusion
This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug development. While detailed experimental data is currently sparse, this guide provides a summary of its known properties and outlines potential avenues for its synthesis and analysis based on related compounds. The diverse biological activities associated with the pyridazine scaffold underscore the importance of continued research into compounds like this compound to unlock their therapeutic potential. Researchers are encouraged to perform detailed experimental characterization to build upon the foundational information presented here.
References
- 1. 1351479-13-4 | CAS DataBase [m.chemicalbook.com]
- 2. This compound, CasNo.1351479-13-4 Ningbo Syntame Biotech Co.,Ltd China (Mainland) [syntame.lookchem.com]
- 3. 1351479-13-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 1351479-13-4 [sigmaaldrich.cn]
- 5. 1351479-13-4 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 7. Pyridazine synthesis [organic-chemistry.org]
- 8. 4-Methylpyridine(108-89-4) 1H NMR spectrum [chemicalbook.com]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
An In-depth Technical Guide on 4-Pyridazinemethanamine hydrochloride (CAS 1351479-13-4)
Disclaimer: Publicly available scientific literature and technical data for 4-Pyridazinemethanamine hydrochloride (CAS 1351479-13-4) are limited. This guide summarizes the available information and provides a general framework for the characterization of a novel chemical entity within a research and development setting.
Introduction
This compound is a heterocyclic organic compound.[1][2] It is identified as a building block in pharmaceutical research and organic synthesis.[1] The pyridazine core is a common scaffold in medicinal chemistry, and derivatives of this structure are explored for various therapeutic applications. This compound is noted for its potential role in developing drugs that target neurological disorders due to its presumed ability to interact with specific receptors in the brain.[1] The hydrochloride salt form typically enhances the compound's stability and solubility in aqueous media, which is advantageous for experimental procedures.[1]
Physicochemical Properties
The available quantitative data for this compound is summarized in the table below. This information is crucial for handling, storage, and experimental design.
| Property | Value | Source |
| CAS Number | 1351479-13-4 | [1][2] |
| Molecular Formula | C₅H₈ClN₃ | [1] |
| Molecular Weight | 145.59 g/mol | [1] |
| Boiling Point | 227.4°C | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Characterization
While specific synthetic protocols for this compound are not detailed in the available literature, the synthesis of pyridazine derivatives is a well-established area of organic chemistry. General methods often involve the condensation of dicarbonyl compounds with hydrazine or its derivatives. The synthesis of novel pyridazines can be achieved through various strategies, including aza-Diels-Alder reactions, which offer a regioselective route to these heterocyclic systems.[3]
For a novel compound such as this compound, a typical characterization workflow would be employed to confirm its identity and purity.
Potential Biological Activity of Pyridazine Derivatives
While no specific biological activity data is available for this compound, the broader class of pyridazine derivatives has been investigated for a wide range of pharmacological activities. These include:
-
Antimicrobial Activity: Some pyridazine derivatives have demonstrated potent antibacterial activity, particularly against Gram-negative bacteria.[4]
-
Anticancer Activity: Certain aminophthalazines, which are structurally related to pyridazines, have been shown to reduce the production of PGE2, a key molecule in inflammation and cancer progression.[5]
-
Insecticidal Properties: A series of [6-(3-pyridyl)pyridazin-3-yl]amides have been identified as effective aphicides.[6]
It is important to note that these activities are for the general class of pyridazine-containing compounds and any potential biological activity of this compound would need to be determined through experimental testing.
Experimental Protocols
Due to the limited public data, detailed experimental protocols for the synthesis, analysis, or biological evaluation of this compound are not available. For researchers working with this compound, it would be necessary to develop and validate their own methods. A general approach to analytical method development is outlined below.
Conclusion
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 1351479-13-4 [sigmaaldrich.cn]
- 3. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 4. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Pyridazinemethanamine hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 4-Pyridazinemethanamine hydrochloride, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for a range of applications, from experimental design to computational modeling.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1351479-13-4 |
| Molecular Formula | C5H8ClN3[1][2][3][4] |
| Molecular Weight | 145.59 g/mol [1][3][4] |
| Canonical SMILES | C1=CN=NC=C1CN.Cl |
Molecular Structure and Composition
This compound is composed of a pyridazine ring substituted with a methanamine group, and it is salified with hydrochloric acid. The structural formula provides insight into its chemical reactivity and potential interactions.
Caption: Molecular components of this compound.
References
A Proposed Technical Guide to the Synthesis and Characterization of 4-Pyridazinemethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridazinemethanamine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyridazine scaffold is a key pharmacophore in a variety of biologically active molecules, and the aminomethyl substituent provides a versatile handle for further chemical modifications. This guide outlines a plausible multi-step synthesis of this compound and provides an estimated profile of its key characterization data.
Proposed Synthesis Pathway
Due to the absence of a direct published synthesis, a three-step pathway is proposed, commencing from the commercially available 4-methylpyridazine. This route involves an initial oxidation to the corresponding aldehyde, followed by reductive amination, and concluding with the formation of the hydrochloride salt.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Pyridazine-4-carbaldehyde (Proposed)
This step involves the oxidation of the methyl group of 4-methylpyridazine. Selenium dioxide is a common reagent for the oxidation of methyl groups on heterocyclic rings.
-
Materials:
-
4-Methylpyridazine
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridazine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).
-
Add selenium dioxide (1.1 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the black selenium precipitate.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pyridazine-4-carbaldehyde.
-
Step 2: Synthesis of 4-Pyridazinemethanamine (Free Base) via Reductive Amination (Proposed)
Reductive amination of the aldehyde with ammonia in the presence of a reducing agent is a standard method for the synthesis of primary amines.
-
Materials:
-
Pyridazine-4-carbaldehyde
-
Ammonia (7N solution in methanol)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve pyridazine-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Add a 7N solution of ammonia in methanol (excess, e.g., 10-20 eq) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 - 2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with aqueous HCl (e.g., 1M) and then basify with aqueous NaOH (e.g., 2M) to a pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-pyridazinemethanamine. Further purification may be achieved by chromatography if necessary.
-
Step 3: Synthesis of this compound (Proposed)
This is a straightforward acid-base reaction to form the hydrochloride salt.
-
Materials:
-
4-Pyridazinemethanamine
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)
-
Diethyl ether or Isopropanol
-
-
Procedure:
-
Dissolve the crude or purified 4-pyridazinemethanamine (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.0 - 1.1 eq) in the same solvent dropwise with stirring.
-
A precipitate should form. Continue stirring in the ice bath for 30-60 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (e.g., diethyl ether).
-
Dry the product under vacuum to yield this compound as a solid.
-
Characterization Data (Estimated)
As no published spectral data for this compound could be located, the following table provides an estimation of the expected characterization data based on the analysis of similar structures.
| Analysis | Estimated Data |
| Appearance | White to off-white solid |
| Melting Point (°C) | >200 (with decomposition) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.3-9.5 (m, 2H, pyridazine-H), 8.0-8.2 (m, 1H, pyridazine-H), 8.5-9.0 (br s, 3H, -NH₃⁺), 4.2-4.4 (s, 2H, -CH₂-) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 155-158 (pyridazine-C), 150-153 (pyridazine-C), 135-138 (pyridazine-C), 130-133 (pyridazine-C), 40-43 (-CH₂-) |
| IR (KBr, cm⁻¹) | 3200-2800 (br, N-H stretch of amine salt), 1600-1550 (C=N, C=C stretch), 1500-1450 (N-H bend) |
| Mass Spectrometry (ESI+) | m/z: 110.07 [M+H]⁺ (for the free base) |
Logical Relationships in Characterization
Caption: Relationship between the chemical structure and the expected data from characterization techniques.
Conclusion
This technical guide provides a scientifically grounded, albeit proposed, framework for the synthesis and characterization of this compound. The outlined procedures and estimated data serve as a valuable starting point for researchers venturing into the synthesis of this and related pyridazine derivatives. It is crucial to reiterate that experimental validation is necessary to confirm and optimize the proposed methods.
Physicochemical Properties of Pyridazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of pyridazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts distinct electronic and physical characteristics that influence their biological activity, pharmacokinetic profiles, and formulation development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for professionals in the field.
Core Physicochemical Properties
The physicochemical properties of pyridazine derivatives are crucial for understanding their behavior in biological systems. These properties, including solubility, acidity/basicity (pKa), and lipophilicity (logP), directly impact absorption, distribution, metabolism, and excretion (ADME).
Data Summary
The following tables summarize key physicochemical data for pyridazine and a selection of its simple derivatives to allow for easy comparison.
Table 1: General Physicochemical Properties of Pyridazine
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₂ | [1][2] |
| Molar Mass | 80.09 g/mol | [1][2] |
| Appearance | Colorless to clear yellow-brown liquid | [1][2] |
| Melting Point | -8 °C | [1][2][3] |
| Boiling Point | 208 °C | [1][2][3] |
| Density | 1.103 - 1.107 g/cm³ at 20-25 °C | [1][3] |
| pKa | 2.0 - 2.24 | [3][4] |
| logP | -0.7 | [5] |
| Water Solubility | Miscible | [3][6] |
Table 2: Physicochemical Properties of Selected Pyridazine Derivatives
| Derivative | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | logP |
| 3-Aminopyridazine | C₄H₅N₃ | 95.10 | 155-158 | ~6.0 | -1.2 |
| 3-Chloropyridazine | C₄H₃ClN₂ | 114.53 | 66-68 | - | - |
| 4-Methylpyridazine | C₅H₆N₂ | 94.12 | 34-36 | - | - |
| Pyridazine-3-carboxylic acid | C₅H₄N₂O₂ | 124.09 | 210 | - | - |
Table 3: Spectral Properties of Pyridazine
| Spectral Data | Characteristic Peaks/Shifts |
| ¹H NMR (in CDCl₃) | δ 9.21 (dd, 2H), 7.51 (dd, 2H) ppm[7] |
| IR (neat liquid) | Bands around 3050 cm⁻¹ (C-H stretch), 1570, 1450, 1415 cm⁻¹ (ring vibrations) |
| UV-Vis (in ethanol) | λmax ~245 nm, ~340 nm |
Key Signaling Pathways Involving Pyridazine Derivatives
Pyridazine scaffolds are integral to many compounds that modulate critical signaling pathways in various diseases, particularly in oncology and inflammatory conditions.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is a key signaling cascade that responds to extracellular stress signals like cytokines and UV radiation, playing a central role in inflammation and apoptosis.[8][9][10][11] Pyridazine derivatives have been developed as potent inhibitors of p38α MAPK.[9][11]
Caption: p38 MAPK signaling cascade and the point of inhibition by pyridazine derivatives.
GABA-A Receptor Signaling
The GABA-A receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system.[12][13][14][15][16] Pyridazine-containing compounds are known to modulate GABA-A receptor activity, acting as anxiolytics and sedatives.
Caption: Modulation of the GABA-A receptor by pyridazine derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.
Materials:
-
pH meter with a combination pH electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
Pyridazine derivative sample
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh a sufficient amount of the pyridazine derivative to prepare a solution of known concentration (e.g., 0.01 M). Dissolve the sample in a known volume of deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and position it on the magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.
-
Titration:
-
For a basic derivative, titrate with standardized HCl. For an acidic derivative, titrate with standardized NaOH.
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point.
-
Determination of logP by the Shake-Flask Method
This protocol describes the determination of the octanol-water partition coefficient (logP), a measure of lipophilicity.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnels or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
Pyridazine derivative sample
Procedure:
-
Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the pyridazine derivative in the phase in which it is more soluble. The concentration should be accurately known and result in a final concentration that is within the linear range of the analytical method.
-
Partitioning:
-
In a separatory funnel or vial, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water (e.g., equal volumes).
-
Add a small, known amount of the stock solution.
-
Securely cap the container and shake vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated. If an emulsion forms, centrifugation can be used to break it.
-
Concentration Measurement: Carefully withdraw a sample from each phase. Determine the concentration of the pyridazine derivative in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase: P = [solute]octanol / [solute]aqueous.
-
The logP is the logarithm (base 10) of the partition coefficient: logP = log₁₀(P).
-
Spectroscopic Analysis Protocols
1. ¹H NMR Spectroscopy
Objective: To obtain a proton nuclear magnetic resonance spectrum for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve 5-25 mg of the pyridazine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[17][18] Ensure the sample is fully dissolved; if not, filter the solution into the NMR tube.[17]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the molecular structure.
2. IR Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.
Procedure:
-
Sample Preparation:
-
For liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
For solids (KBr pellet): Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
For solids (Nujol mull): Grind a small amount of the solid with a drop of Nujol (mineral oil) to form a paste. Spread the paste thinly between two salt plates.
-
-
Spectrum Acquisition: Place the prepared sample in the IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample holder (for liquids) or a pure KBr pellet/salt plates with Nujol.
-
Sample Scan: Run the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
3. UV-Vis Spectroscopy
Objective: To obtain an ultraviolet-visible spectrum to study electronic transitions.
Procedure:
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, water).
-
Sample Preparation: Prepare a dilute solution of the pyridazine derivative in the chosen solvent. The concentration should be such that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
-
Instrument Setup: Use a matched pair of cuvettes (typically 1 cm path length). Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.
-
Baseline Correction: Place the blank cuvette in the spectrometer and record a baseline spectrum.
-
Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
References
- 1. Pyridazine [chemeurope.com]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorbyt.com [biorbyt.com]
- 6. Pyridazine | 289-80-5 [chemicalbook.com]
- 7. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 12. GABAA receptor - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How To [chem.rochester.edu]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
The Strategic Application of 4-Pyridazinemethanamine Hydrochloride in the Discovery of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the various pyridazine-based building blocks, 4-Pyridazinemethanamine hydrochloride stands out as a versatile and valuable precursor for the synthesis of novel chemical entities with therapeutic potential. Its unique structural features, including the basic aminomethyl group and the electron-deficient pyridazine ring, provide a fertile ground for diverse chemical modifications, leading to compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, plausible synthetic routes, and its application in the discovery of compounds targeting a range of diseases, with a particular focus on their antimicrobial, antiviral, and neurological applications. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to facilitate its strategic use in drug discovery programs.
Introduction
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents.[1] The inherent physicochemical properties of the pyridazine ring, such as its ability to participate in hydrogen bonding and π-stacking interactions, contribute to its favorable binding characteristics with various biological targets. This compound, as a key building block, offers a strategic entry point into the vast chemical space of pyridazine derivatives. The primary amine functionality serves as a handle for the introduction of diverse substituents and for the construction of more complex molecular architectures. This guide aims to equip researchers with the fundamental knowledge and practical methodologies required to effectively utilize this compound in their quest for innovative therapeutics.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, reaction setup, and the interpretation of experimental outcomes.
| Property | Value | Reference |
| CAS Number | 1351479-13-4 | [1] |
| Molecular Formula | C₅H₈ClN₃ | [1] |
| Molecular Weight | 145.59 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 227.4°C | [1] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Soluble in polar solvents | [1] |
Synthesis of this compound: A Plausible Experimental Protocol
Synthesis of 4-(Chloromethyl)pyridazine Hydrochloride (Intermediate)
This step is analogous to the synthesis of 4-(chloromethyl)pyridine hydrochloride.
Reaction Scheme:
Experimental Protocol:
-
To a solution of 4-methylpyridazine (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform, add sulfuryl chloride (SO₂Cl₂) (1.1-1.3 equivalents) dropwise at 0°C under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield crude 4-(chloromethyl)pyridazine hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Synthesis of this compound via Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.[2][3]
Reaction Scheme:
Experimental Protocol:
-
N-Alkylation: In a round-bottom flask, dissolve 4-(chloromethyl)pyridazine hydrochloride (1 equivalent) and potassium phthalimide (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF). Heat the mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-water to precipitate the N-(pyridazin-4-ylmethyl)phthalimide. Filter the solid, wash with water, and dry.
-
Hydrazinolysis: Suspend the N-(pyridazin-4-ylmethyl)phthalimide (1 equivalent) in ethanol or methanol. Add hydrazine hydrate (1.2-1.5 equivalents) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Isolation and Salt Formation: Cool the reaction mixture and filter to remove the phthalhydrazide. Concentrate the filtrate under reduced pressure. Dissolve the residue in a minimal amount of ethanol and add a solution of hydrochloric acid in ethanol or ether until the solution is acidic. The this compound will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.
Applications in Novel Compound Discovery
This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities.
Antimicrobial and Antifungal Derivatives
The pyridazine nucleus is a common feature in many compounds exhibiting potent antimicrobial and antifungal properties. The primary amine of this compound allows for the facile introduction of various pharmacophores known to contribute to antimicrobial activity.
| Compound Class | Target Organisms | Activity Range (MIC) | Reference |
| Pyridazine-hydrazones | Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | Not specified | [4] |
| Chloro-pyridazine derivatives | Gram-negative bacteria (E. coli, P. aeruginosa, S. marcescens) | 0.892–3.744 µg/mL | [5] |
| Pyridazinone derivatives | Staphylococcus aureus, Candida albicans | MIC = 16 µg/mL | [6] |
| Pyrazolo[3,4-d]pyridazin derivatives | Gram-negative and Gram-positive bacteria, Fungi | 0.31 to < 0.0024 mg/mL | [7] |
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for Synthesis and Antimicrobial Screening of Derivatives.
Antiviral Derivatives
Pyridazine derivatives have also demonstrated significant potential as antiviral agents, targeting a variety of viruses.
| Compound Class | Target Virus | Mechanism of Action | Reference |
| Pyridazinotriazine derivatives | Hepatitis A Virus (HAV) | Potent antiviral activity | [8][9] |
| Pyridine fused heterocycles | HIV, HCV, HBV, RSV, CMV | RT inhibition, polymerase inhibition, etc. | [10] |
Neurological Disorder-Modulating Derivatives
The ability of pyridazine-containing compounds to interact with targets in the central nervous system has led to their investigation for the treatment of various neurological disorders.
| Compound Class | Neurological Target/Disorder | Mechanism of Action | Reference |
| Pyridopyridazine derivatives | Seizures | GABA-A receptor binding | [11] |
| Pyridazine derivatives | Asthma, COPD, Parkinson's Disease, Alzheimer's Disease | NLRP3 inflammasome inhibition | [2] |
| Pyridazine activators | Pantothenate Kinase-Associated Neurodegeneration (PKAN) | Pantothenate Kinase (PanK) activation | [12] |
Signaling Pathways
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[4][5][13] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, as well as neurodegenerative disorders. Certain pyridazine derivatives have been identified as inhibitors of this pathway.[2]
Caption: The NLRP3 Inflammasome Activation Pathway.
Pantothenate Kinase (PanK) Activation Pathway
Pantothenate kinase is the rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways.[8] Mutations in the PANK2 gene lead to Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare neurological disorder. Small molecule activators of PanK, including some pyridazine derivatives, represent a promising therapeutic strategy for this condition.[12]
Caption: The Pantothenate Kinase (PanK) Catalyzed Step in CoA Biosynthesis and its Regulation.
Conclusion
This compound is a highly valuable and versatile building block for the discovery of novel compounds with significant therapeutic potential. Its straightforward incorporation into diverse molecular frameworks allows for the exploration of a vast chemical space, leading to the identification of potent antimicrobial, antiviral, and neurologically active agents. The detailed synthetic strategies, comprehensive biological data, and elucidated signaling pathways presented in this guide are intended to empower researchers to fully leverage the potential of this important scaffold in their drug discovery endeavors. The continued exploration of derivatives of this compound is poised to yield the next generation of innovative medicines.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-Pyridazinemethanamine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridazinemethanamine hydrochloride (CAS No. 1351479-13-4) is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. Its pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, influencing their biological activity, solubility, and metabolic stability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective therapeutic agents, with a focus on its application in the development of inhibitors for the SWI/SNF chromatin remodeling complex ATPases, BRG1 (SMARCA4) and BRM (SMARCA2).
Key Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. The pyridazine moiety is a bioisostere for other aromatic systems and can engage in favorable interactions with biological targets. Derivatives of this compound have shown potential in various therapeutic areas, including:
-
Oncology: As a scaffold for kinase inhibitors and modulators of epigenetic targets.
-
Neurological Disorders: In the development of agents targeting receptors and enzymes in the central nervous system.[1][2]
-
Inflammatory Diseases: As a core component of anti-inflammatory agents.
A particularly significant application is in the synthesis of dual BRG1/BRM ATPase inhibitors, which have emerged as a promising therapeutic strategy for certain types of cancer.[3][4]
Featured Application: Synthesis of BRG1/BRM ATPase Inhibitors
Mutations in the BRG1 (SMARCA4) gene are found in a significant percentage of human cancers, including non-small cell lung cancer. Tumors with BRG1 mutations often become dependent on the closely related BRM (SMARCA2) for survival, creating a synthetic lethal relationship.[1] Therefore, the inhibition of BRM ATPase activity is a promising therapeutic approach for BRG1-mutant cancers. This compound can be utilized as a key building block in the synthesis of potent and selective BRG1/BRM inhibitors.
General Synthetic Workflow
The synthesis of BRG1/BRM inhibitors from this compound typically involves its condensation with a suitably functionalized heterocyclic core, followed by further modifications to optimize potency, selectivity, and pharmacokinetic properties. A representative workflow is depicted below.
Quantitative Data Summary
The following tables summarize the biological activity of representative pyridazine-containing BRG1/BRM inhibitors. These compounds demonstrate the potential of derivatives synthesized using this compound as a starting material.
Table 1: In Vitro Potency of Representative BRG1/BRM Inhibitors
| Compound ID | Target | IC₅₀ (nM) | Assay Type | Reference |
| BRM/BRG1-IN-1 | BRM (SMARCA2) | < 5 | ATPase Activity Assay | [5] |
| BRG1 (SMARCA4) | < 5 | ATPase Activity Assay | [5] | |
| Selective BRM-IN-1 | BRM (SMARCA2) | 1 (unbound) | Cell-based Reporter Assay | [1] |
| BRG1 (SMARCA4) | > 20 (unbound) | Cell-based Reporter Assay | [1] |
Table 2: Cellular Activity of Representative BRG1/BRM Inhibitors
| Compound ID | Cell Line | AAC₅₀ (µM) | Phenotype | Reference |
| BRM/BRG1-IN-1 | SKMEL5 | 0.004 | Proliferation Inhibition | [5] |
| BRM/BRG1-IN-1 | H1299 | 0.01 | KRT80 Gene Expression Inhibition | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Pyridazinyl-amino-triazole Intermediate
This protocol describes a general procedure for the condensation of this compound with a suitable triazole precursor, a key step in the synthesis of many BRG1/BRM inhibitors.
Materials:
-
This compound
-
Substituted 5-chloro-4-nitro-1H-1,2,3-triazole
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add DIPEA (3.0 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 10 minutes to ensure the formation of the free base.
-
Add the substituted 5-chloro-4-nitro-1H-1,2,3-triazole (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridazinyl-amino-triazole intermediate.
Protocol 2: BRG1/BRM ATPase Activity Assay
This protocol outlines a method to determine the in vitro potency of synthesized compounds as inhibitors of BRG1 and BRM ATPase activity.
Materials:
-
Recombinant human BRG1 and BRM ATPase domains
-
Synthesized inhibitor compounds
-
ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.1% BSA, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer, followed by the inhibitor solution (or DMSO for control).
-
Add the recombinant BRG1 or BRM enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the ATPase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Signaling Pathway
BRG1 and BRM are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby regulating gene expression. In BRG1-mutant cancers, the cell becomes dependent on BRM for survival. Inhibition of BRM ATPase activity disrupts chromatin remodeling, leading to the downregulation of key oncogenic transcription factors like MYC, ultimately resulting in cell cycle arrest, differentiation, and apoptosis.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Suzuki Coupling Reactions for the Synthesis of 4-Arylpyridazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful Suzuki-Miyaura cross-coupling of 4-substituted pyridazines. The pyridazine core is a crucial scaffold in medicinal chemistry, and the methodologies outlined herein offer a robust avenue for the synthesis of diverse 4-arylpyridazine derivatives.
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. The reaction typically involves the palladium-catalyzed coupling of an organoboron species (e.g., a boronic acid or ester) with an organic halide or triflate. In the context of 4-substituted pyridazines, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.
The electron-deficient nature of the pyridazine ring generally facilitates the oxidative addition of the palladium catalyst to the carbon-halogen bond, a key step in the catalytic cycle. However, successful coupling reactions with 4-substituted pyridazines require careful consideration of the catalyst system, base, solvent, and potential side reactions.
Key Considerations for Successful Coupling:
-
Choice of Palladium Catalyst and Ligand: The selection of the palladium source and accompanying ligand is critical for achieving high yields and preventing side reactions. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been successfully employed, modern catalyst systems involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can offer improved reactivity, especially for less reactive chloro-pyridazines.
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence reaction rates and yields, and empirical screening is often necessary to identify the optimal conditions for a specific substrate combination.
-
Solvent System: A variety of solvents can be used for Suzuki coupling reactions involving pyridazines. Common choices include ethereal solvents like 1,2-dimethoxyethane (DME) and 1,4-dioxane, as well as toluene. Often, a mixture of an organic solvent with an aqueous solution of the base is employed to facilitate the dissolution of all reaction components.
-
Potential Side Reactions: Researchers should be aware of common side reactions that can impact the efficiency of the Suzuki coupling. These include:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct. This can be minimized by using anhydrous conditions or by employing more stable boronate esters.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the pyridazine halide. This can often be suppressed by ensuring a thoroughly deoxygenated reaction environment.
-
Catalyst Inhibition: The nitrogen atoms in the pyridazine ring can potentially coordinate to the palladium center, leading to catalyst deactivation. The use of appropriate ligands can often mitigate this issue.
-
Logical Relationship of Reaction Components
The interplay between the catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling reaction. The following diagram illustrates the logical dependencies and considerations for optimizing the reaction.
Caption: Optimization logic for pyridazine Suzuki couplings.
Data Presentation
The following tables summarize representative conditions and yields for the Suzuki coupling of various 4-substituted pyridazines.
Table 1: Suzuki Coupling of 4-Chloropyridazines with Arylboronic Acids
| Pyridazine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 65 | [1] |
| 3,6-Dichloro-4-methylpyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Dioxane | 100 | 12 | 85 (at C6) | [2] |
| 3,6-Dichloro-4-phenylpyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Dioxane | 100 | 12 | 82 (at C6) | [2] |
Table 2: Suzuki Coupling of 4-Bromopyridazines with Arylboronic Acids
| Pyridazine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 28 | [3][4] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 25 | [3][4] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for performing a Suzuki coupling reaction with a 4-substituted pyridazine.
Caption: A typical workflow for Suzuki coupling reactions.
Protocol 1: Suzuki Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with an Arylboronic Acid[3][4]
This protocol is adapted from the synthesis of π-conjugated molecules based on pyridazine and thiophene heterocycles.[3][4]
Materials:
-
3-Bromo-6-(thiophen-2-yl)pyridazine
-
Appropriate arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol, 1.0 equiv.).
-
Add the desired arylboronic acid (0.6 mmol, 1.2 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).
-
Under a stream of nitrogen or argon, add DME (8 mL) and ethanol (2 mL).
-
Add the 2 M aqueous Na₂CO₃ solution (1 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reported reaction time is 48 hours.[3][4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture with chloroform (3 x 20 mL).
-
Wash the combined organic layers with a saturated solution of NaCl (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-(thiophen-2-yl)pyridazine derivative.
Protocol 2: Suzuki Coupling of 3,6-Dichloro-4-substituted-pyridazines with Phenylboronic Acid[2]
This protocol is based on the site-selective Suzuki coupling of 4-substituted 3,6-dichloropyridazines. The reaction typically occurs at the C6 position.
Materials:
-
4-Substituted-3,6-dichloropyridazine (e.g., 3,6-dichloro-4-methylpyridazine)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,4-Dioxane
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In an oven-dried Schlenk tube, combine the 4-substituted-3,6-dichloropyridazine (1.0 equiv.), phenylboronic acid (1.1 equiv.), and sodium carbonate (2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Seal the tube, and evacuate and backfill with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 4-substituted-6-phenyl-3-chloropyridazine.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 4-Pyridazinemethanamine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 4-Pyridazinemethanamine hydrochloride and its derivatives. The protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a fundamental technique for assessing the purity and quantifying the amount of this compound and its derivatives in a sample. A reverse-phase method is typically employed for polar analytes like the target compound.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium acetate) is commonly used. The hydrophilic nature of pyridazine derivatives may necessitate a mobile phase with a higher aqueous component.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., water or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: An external standard calibration curve is constructed by injecting a series of known concentrations of a reference standard. The peak area of the analyte in the sample is then used to determine its concentration.
Data Presentation: HPLC
The following table summarizes typical data that can be obtained from an HPLC analysis of a this compound derivative.
| Compound | Retention Time (min) | Peak Area | Purity (%) |
| 4-Pyridazinemethanamine HCl | 5.8 | 1250000 | 99.5 |
| Derivative A | 7.2 | 1180000 | 98.9 |
| Derivative B | 8.5 | 1320000 | 99.2 |
Experimental Workflow: HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for many applications.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
For derivatization, react the amine group with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or an acylating agent to increase volatility.
-
-
Data Analysis: The fragmentation pattern observed in the mass spectrum is used to identify the compound by comparing it to spectral libraries or by interpreting the fragmentation pathways.
Data Presentation: GC-MS
The following table presents hypothetical GC-MS data for a derivatized 4-Pyridazinemethanamine derivative.
| Compound (as TMS derivative) | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-(TMS-aminomethyl)pyridazine | 12.3 | 181 | 166, 94, 73 |
| Derivative C (as TMS derivative) | 14.1 | 253 | 238, 166, 73 |
| Derivative D (as TMS derivative) | 15.9 | 267 | 252, 180, 73 |
Experimental Workflow: GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. 1H and 13C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Acquisition:
-
1H NMR: Acquire a standard proton spectrum.
-
13C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional): For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity.
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Presentation: NMR
The following table summarizes the expected 1H and 13C NMR chemical shifts for this compound.
Expected ¹H NMR Chemical Shifts (in D₂O, δ ppm)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~9.2 | d | ~5.0 |
| H-5 | ~8.0 | dd | ~5.0, 2.0 |
| H-6 | ~9.0 | d | ~2.0 |
| -CH₂- | ~4.5 | s | - |
| -NH₃⁺ | (broad) | s | - |
Expected ¹³C NMR Chemical Shifts (in D₂O, δ ppm)
| Carbon | Chemical Shift (ppm) |
| C-3 | ~155 |
| C-4 | ~140 |
| C-5 | ~130 |
| C-6 | ~152 |
| -CH₂- | ~40 |
Logical Relationship: NMR Structural Elucidation
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: FT-IR
-
Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Data Presentation: FT-IR
The following table lists the expected characteristic FT-IR absorption bands for this compound.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine salt) | 3200-2800 | Strong, broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=N stretch (pyridazine ring) | 1650-1550 | Medium to Strong |
| C=C stretch (pyridazine ring) | 1500-1400 | Medium to Strong |
| N-H bend (amine salt) | 1600-1500 | Medium |
| C-N stretch | 1250-1020 | Medium |
Experimental Workflow: FT-IR Analysis
Application Notes and Protocols for the HPLC and NMR Analysis of Pyridazine Synthesis Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyridazine scaffold is a key component in numerous pharmacologically active agents, exhibiting a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antihypertensive properties. The unique electronic and steric properties of the pyridazine ring make it a valuable pharmacophore for designing molecules that can effectively interact with various biological targets. This document provides detailed experimental protocols for the synthesis of a common pyridazine intermediate, 3,6-dichloropyridazine, and subsequent analysis of pyridazine-containing products using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of Pyridazine Derivatives: A Protocol for 3,6-Dichloropyridazine
A common and versatile starting material for the synthesis of various pyridazine derivatives is 3,6-dichloropyridazine. Below is a detailed protocol for its synthesis via the cyclocondensation of maleic anhydride with hydrazine, followed by chlorination.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine
Step 1: Synthesis of Pyridazine-3,6-diol
-
To a solution of hydrazine hydrate (80% solution) in concentrated HCl, slowly add maleic anhydride.
-
Reflux the reaction mixture at 105-110°C for 4-6 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to 55-60°C.
-
Dilute the reaction mass with water and stir at room temperature.
-
Collect the precipitated solid by filtration and dry to obtain pyridazine-3,6-diol.[1]
Step 2: Synthesis of 3,6-Dichloropyridazine
-
In a round-bottom flask, add pyridazine-3,6-diol and phosphorus oxychloride (POCl3) in a suitable solvent like chloroform.[2]
-
Cool the mixture to below 10°C.
-
Slowly add triethylamine (TEA) dropwise over a period of 45-60 minutes.
-
Stir the reaction mixture at 50°C for 4 hours.[2]
-
Monitor the reaction progress by TLC and GC.
-
After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure 3,6-dichloropyridazine.[2]
The overall workflow for the synthesis of 3,6-dichloropyridazine is depicted in the following diagram:
References
Application Notes and Protocols for Targeting Neurological Receptors with 4-Pyridazinemethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridazinemethanamine hydrochloride is a pyridazine derivative with potential applications in neuroscience research. The pyridazine scaffold is a component of various biologically active molecules, and its derivatives have been explored for their effects on the central nervous system. Notably, certain pyridazine-containing compounds have been shown to modulate synaptic plasticity, a fundamental process for learning and memory that is often dysregulated in neurological disorders.[1][2][3][4] This document provides detailed protocols for investigating the potential of this compound to interact with and modulate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and a prominent target in neuropharmacology.[5][6][7]
The protocols outlined below describe methodologies for assessing the binding affinity and functional effects of this compound on NMDA receptors. These include a radioligand binding assay to determine the compound's affinity for the receptor, a calcium flux assay to measure its functional impact on receptor-mediated ion flow in a cellular context, and an electrophysiological approach to characterize its effects on native NMDA receptor currents in brain tissue.
Chemical Information
| Compound Name | This compound |
| CAS Number | 1351479-13-4 |
| Molecular Formula | C₅H₈ClN₃ |
| Molecular Weight | 145.59 g/mol |
| Chemical Structure | N / C=C / C N \ / C=C CN.HCl |
Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound as a modulator of the NMDA receptor signaling pathway. The compound is postulated to bind to the NMDA receptor, influencing downstream signaling cascades that are crucial for synaptic plasticity.
Caption: Hypothesized NMDA receptor signaling pathway modulated by this compound.
Experimental Protocols
NMDA Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the NMDA receptor using a competitive binding assay with the radiolabeled antagonist --INVALID-LINK--MK-801.[4]
Materials:
-
Rat brain cortical membranes
-
--INVALID-LINK--MK-801 (radioligand)
-
Unlabeled (+)MK-801 (for non-specific binding)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare rat brain cortical membranes according to standard laboratory procedures.
-
In a series of microcentrifuge tubes, add a constant concentration of --INVALID-LINK--MK-801 (e.g., 1-5 nM).
-
For total binding, add only the radioligand and brain membranes.
-
For non-specific binding, add a high concentration of unlabeled (+)MK-801 (e.g., 10 µM) in addition to the radioligand and membranes.
-
For the competition assay, add increasing concentrations of this compound to tubes containing the radioligand and membranes.
-
Incubate all tubes at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound | IC₅₀ (µM) | Ki (µM) |
| (+)MK-801 (Reference) | e.g., 0.05 | e.g., 0.02 |
| This compound | Experimental Value | Calculated Value |
NMDA Receptor Functional Assay: Calcium Flux Measurement
This protocol measures the functional activity of this compound on NMDA receptors by quantifying changes in intracellular calcium concentration ([Ca²⁺]i) in a cell-based assay.[1][3][8][9]
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Cell culture medium and supplements
-
Poly-D-lysine coated 96- or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
NMDA and Glycine (agonists)
-
This compound (test compound)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Plate the NMDA receptor-expressing HEK293 cells onto poly-D-lysine coated microplates and culture until they reach a suitable confluency.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and record the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and incubate for a defined period.
-
Stimulate the cells by adding a solution containing NMDA and Glycine.
-
Immediately begin kinetic measurement of the fluorescence intensity over time to monitor the change in [Ca²⁺]i.
-
Analyze the data to determine the effect of this compound on the agonist-induced calcium response (e.g., peak fluorescence, area under the curve).
-
Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.
Data Presentation:
| Compound | Assay Mode | EC₅₀ / IC₅₀ (µM) |
| NMDA/Glycine (Agonist) | Agonist | e.g., 10 / 1 |
| AP5 (Antagonist Reference) | Antagonist | e.g., 5 |
| This compound | Agonist/Antagonist | Experimental Value |
Electrophysiological Recording of NMDA Receptor Currents
This protocol uses whole-cell patch-clamp electrophysiology to directly measure the effect of this compound on NMDA receptor-mediated currents in neurons within acute brain slices.[2][10][11]
Materials:
-
Rodent brain (e.g., mouse or rat hippocampus)
-
Vibratome for slicing brain tissue
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution
-
NMDA and Glycine (agonists)
-
CNQX or NBQX (AMPA/kainate receptor antagonist)
-
Picrotoxin (GABAA receptor antagonist)
-
This compound (test compound)
Procedure:
-
Prepare acute brain slices (e.g., 300 µm thick) from the hippocampus using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF containing AMPA/kainate and GABA receptor blockers.
-
Establish a whole-cell patch-clamp recording from a pyramidal neuron.
-
Hold the neuron at a depolarized membrane potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor channel.
-
Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by local application of NMDA and Glycine or by electrical stimulation of afferent fibers.
-
Obtain a stable baseline recording of the NMDA receptor currents.
-
Bath-apply increasing concentrations of this compound and record the effect on the amplitude and kinetics of the NMDA receptor currents.
-
Wash out the compound to assess the reversibility of its effects.
-
Analyze the data to quantify the percentage of inhibition or potentiation of the NMDA receptor current at each concentration.
-
Construct a dose-response curve and determine the IC₅₀ or EC₅₀ value.
Data Presentation:
| Compound | Effect on NMDA EPSC Amplitude | IC₅₀ / EC₅₀ (µM) |
| D-AP5 (Antagonist Reference) | Inhibition | e.g., 20 |
| This compound | Inhibition/Potentiation | Experimental Value |
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the NMDA receptor radioligand binding assay.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for the cell-based calcium flux assay.
Logical Relationship: Data Integration
Caption: Integration of data from multiple assays to build a compound profile.
References
- 1. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Video: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate [jove.com]
- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyridazine Derivatives as Kinase Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Pyridazine and its derivatives have emerged as a significant scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The inherent physicochemical properties of the pyridazine ring, including its capacity for hydrogen bonding and dipole interactions, make it an ideal pharmacophore for targeting the ATP-binding site of various kinases. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of pyridazine-based kinase inhibitors, with a focus on key cancer and inflammation-related kinase targets.
Overview of Pyridazine Derivatives as Kinase Inhibitors
The pyridazine core is a versatile platform for the design of kinase inhibitors due to its ability to engage in crucial hydrogen bond interactions with the hinge region of the kinase domain.[1] By modifying the substitution pattern on the pyridazine ring, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors. Several classes of pyridazine derivatives have shown promising activity against a range of kinases implicated in diseases such as cancer and inflammatory disorders.
Key Kinase Targets and Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of representative pyridazine and structurally related pyrazine derivatives against several key kinase targets. This data is crucial for understanding the structure-activity relationships (SAR) and for the selection of lead compounds for further development.
Table 1: Inhibitory Activity of Pyridazine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)
| Compound ID | Structure | IC50 (nM) | Reference |
| 11e | 3,6-disubstituted pyridazine | 151 | [2] |
| 11h | 3,6-disubstituted pyridazine | 43.8 | [2] |
| 11l | 3,6-disubstituted pyridazine | 55.6 | [2] |
| 11m | 3,6-disubstituted pyridazine with two morpholine moieties | 20.1 | [2] |
Table 2: Inhibitory Activity of Pyridazine-Based ALK5 Inhibitors
| Compound ID | Structure | ALK5 Ki (nM) | Reference |
| 4 | Pyridazine-based | 25-fold increase in potency from lead | [3] |
| 19 | Pyridazine-based | Data not available | [3] |
| 20 | Pyridazine-based | Data not available | [3] |
| 23 | Pyridazine-based | Data not available | [3] |
Table 3: Inhibitory Activity of Pyrazine Derivatives against Various Kinases (for comparative purposes)
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| 17-21 | TRK A, B, C | 0.22 - 7.68 | [4] |
| 34 | JAK1, JAK2, TYK2, JAK3 | 3, 8.5, 7.7, 629.6 | [4] |
| Generic | c-MET | <10 | [4] |
| Various | JAK3, ITK | 100 - 1000 | [4] |
Signaling Pathways Targeted by Pyridazine Kinase Inhibitors
Understanding the signaling pathways in which the target kinases operate is fundamental for elucidating the mechanism of action of the inhibitors and predicting their therapeutic effects.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[5][6] Dysregulation of this pathway is a hallmark of cancer, as tumors require a blood supply to grow and metastasize.[7] VEGFR-2 is the primary receptor that mediates the angiogenic effects of VEGF.[5][8] Upon VEGF binding, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[5][6]
VEGF Signaling Pathway and Inhibition.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[9][10] It is activated by various stimuli, including inflammatory cytokines and environmental stresses.[11] The core of the pathway consists of a three-tiered kinase module: a MAPKKK (e.g., ASK1, TAK1), a MAPKK (MKK3, MKK6), and p38 MAPK.[11] Activated p38 MAPK phosphorylates downstream substrates, including other kinases (e.g., MK2/3) and transcription factors (e.g., ATF2), leading to the production of pro-inflammatory cytokines and regulation of cell cycle and apoptosis.[9][10]
p38 MAPK Signaling Pathway and Inhibition.
CDK2 Signaling Pathway in Cell Cycle Progression
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[12][13] Its activity is tightly controlled by binding to cyclins E and A.[12] The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the transcription of genes required for DNA replication.[13][14] Aberrant CDK2 activity can lead to uncontrolled cell proliferation, a hallmark of cancer.[12]
CDK2 Signaling in G1/S Transition.
ALK5 Signaling Pathway
Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor, is a serine/threonine kinase that plays a crucial role in the transforming growth factor-beta (TGF-β) signaling pathway.[15][16] Upon binding of TGF-β to its type II receptor, the type I receptor ALK5 is recruited and phosphorylated.[17] Activated ALK5 then phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3.[15] These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.[16][17]
ALK5 Signaling Pathway and Inhibition.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of pyridazine derivatives as kinase inhibitors.
General Synthesis of 3,6-Disubstituted Pyridazines
This protocol provides a general method for the synthesis of 3,6-disubstituted pyridazine derivatives, which can be adapted for the synthesis of a variety of analogues for SAR studies.[2][18]
General Synthesis Workflow.
Protocol:
-
Synthesis of the Pyridazinone Intermediate:
-
To a solution of the appropriate γ-keto acid in a suitable solvent (e.g., ethanol or acetic acid), add hydrazine hydrate.
-
Reflux the reaction mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the pyridazinone intermediate.
-
-
Chlorination of the Pyridazinone:
-
Suspend the pyridazinone intermediate in phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 2-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-chloro-6-substituted pyridazine.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve the 3-chloro-6-substituted pyridazine in a suitable solvent (e.g., DMF or dioxane).
-
Add the desired nucleophile (e.g., an amine or thiol) and a base (e.g., triethylamine or potassium carbonate).
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) for 6-24 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final 3,6-disubstituted pyridazine derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase using a luminescence-based assay that measures ADP production.[19][20]
In Vitro Kinase Assay Workflow.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test pyridazine compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white, opaque plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test pyridazine compound in DMSO. A typical starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions.
-
Prepare the kinase reaction buffer as recommended by the enzyme supplier.
-
Prepare a solution of the kinase in kinase buffer at a 2X final concentration.
-
Prepare a solution of the substrate and ATP in kinase buffer at a 2X final concentration. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add 5 µL of the kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted test compound or DMSO (for control wells) to the respective wells.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP solution to each well.
-
Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement of a drug within a cellular environment.[21] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tₘ).[22]
Cellular Thermal Shift Assay Workflow.
Materials:
-
Cultured cells expressing the target kinase
-
Test pyridazine compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Antibody specific to the target kinase
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test pyridazine compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Place the samples in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Quantify the amount of soluble target protein in each supernatant using a suitable method such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tₘ) for the vehicle-treated and compound-treated samples.
-
A positive shift in the Tₘ in the presence of the compound indicates target engagement. The magnitude of the shift (ΔTₘ) can be correlated with the binding affinity of the compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 13. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 16. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Using 4-Pyridazinemethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of a potential anti-inflammatory agent utilizing 4-Pyridazinemethanamine hydrochloride as a key starting material. The protocols are based on established synthetic methodologies for analogous pyridazine-containing compounds with demonstrated anti-inflammatory activity.
Introduction
Pyridazine and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory properties.[1][2][3] Many pyridazine-based compounds exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.[4][5] this compound is a versatile building block that can be functionalized to generate a library of compounds for screening as potential anti-inflammatory drug candidates. This document outlines a representative synthetic route to a novel pyridazine-based compound and the subsequent biological evaluation.
Synthetic Strategy
The following protocol describes a hypothetical, yet chemically sound, two-step synthesis of a novel N-(pyridazin-4-ylmethyl)benzenesulfonamide derivative. This class of compounds is designed to mimic the structure of known COX-2 inhibitors, which often feature a sulfonamide moiety.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a potential anti-inflammatory agent.
Experimental Protocols
Step 1: Synthesis of N-(Pyridazin-4-ylmethyl)-4-nitrobenzenesulfonamide (Intermediate)
Objective: To synthesize the sulfonamide intermediate by reacting this compound with 4-nitrobenzenesulfonyl chloride.
Materials:
-
This compound
-
4-Nitrobenzenesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired intermediate.
Characterization:
-
¹H NMR: Expected to show characteristic peaks for the pyridazine ring, the methylene bridge, and the nitro-substituted benzene ring.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Step 2: Synthesis of 4-Amino-N-(pyridazin-4-ylmethyl)benzenesulfonamide (Final Product)
Objective: To reduce the nitro group of the intermediate to an amine to yield the final product.
Materials:
-
N-(Pyridazin-4-ylmethyl)-4-nitrobenzenesulfonamide (Intermediate from Step 1)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a solution of the nitro-intermediate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.2 eq).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain the final product.
Biological Evaluation: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of the synthesized compound against COX-1 and COX-2 enzymes.
Protocol:
-
A standard in vitro COX inhibition assay kit can be used.
-
Prepare stock solutions of the synthesized compound and reference compounds (e.g., Celecoxib for COX-2 selectivity and Indomethacin as a non-selective inhibitor) in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid solution.
-
Incubate the plate at 37 °C for a specified time.
-
Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme immunoassay (EIA).
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ values.
Data Presentation
The following table presents hypothetical, yet realistic, data for the synthesized compound based on literature values for similar pyridazine-based COX inhibitors.[4][5]
| Compound | Yield (%) | Purity (%) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Final Product | 65 | >98 | 15.2 | 0.25 | 60.8 |
| Celecoxib | N/A | >99 | 15 | 0.04 | 375 |
| Indomethacin | N/A | >99 | 0.1 | 1.7 | 0.06 |
Mechanism of Action: COX-2 Inhibition Signaling Pathway
Inflammatory stimuli, such as cytokines and pathogens, induce the expression of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are key mediators of inflammation, pain, and fever. The synthesized pyridazine derivative is designed to selectively inhibit COX-2, thereby blocking the production of pro-inflammatory prostaglandins.
Diagram of the COX-2 Signaling Pathway
Caption: Simplified signaling pathway of COX-2 inhibition by the synthesized compound.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel pyridazine derivatives with potential anti-inflammatory activity. The outlined synthetic protocol and biological evaluation methods provide a framework for the discovery and development of new COX-2 inhibitors. Further optimization of the lead compound could lead to the identification of potent and selective anti-inflammatory agents with improved therapeutic profiles.
References
- 1. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for the Purification of Pyridazine Compounds by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds integral to medicinal chemistry and drug development. Their synthesis often yields crude products containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to isolate the desired pyridazine compound for subsequent analysis and application. Column chromatography is a primary and versatile technique for this purpose.
However, the basic nature of the pyridazine nitrogen atoms can lead to challenges during purification on standard silica gel, such as strong, irreversible adsorption or peak tailing.[1][2] This leads to poor separation and reduced yield. This protocol provides a detailed methodology for the purification of pyridazine compounds by normal-phase column chromatography, including strategies to mitigate common issues.
Principle of Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[3] As the mobile phase flows through the column, compounds with weaker interactions with the stationary phase and higher solubility in the mobile phase travel faster, while compounds with stronger interactions move slower. This difference in migration rates allows for the separation and isolation of the target compound.
Materials and Reagents
-
Crude pyridazine compound
-
Silica gel (for flash chromatography, e.g., 230-400 mesh)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol - all HPLC grade)
-
Triethylamine (TEA) or Ammonia solution (for deactivation)
-
Thin Layer Chromatography (TLC) plates (silica gel coated, with UV indicator)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Collection tubes or flasks
-
Rotary evaporator
Experimental Protocol
This protocol outlines a general procedure that may require optimization based on the specific properties of the target pyridazine compound.
Before setting up the column, it is critical to determine an appropriate solvent system using Thin Layer Chromatography (TLC).
-
Preparation : Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting : Spot the dissolved crude mixture onto a TLC plate.
-
Development : Develop several TLC plates using different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
-
Visualization : Visualize the separated spots under a UV lamp.
-
Selection : The ideal eluent system should provide a good separation between the desired product and impurities, with the product spot having a retention factor (Rf) value of approximately 0.25-0.35.[3]
Proper column packing is essential to prevent cracking or channeling, which leads to poor separation.
-
Setup : Secure the glass column vertically to a stand. Place a small plug of cotton or glass wool at the bottom to support the packing.[4] Add a thin (0.5 cm) layer of sand over the cotton.
-
Slurry Preparation : In a beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase (e.g., 100% hexane or a 95:5 hexane:ethyl acetate mixture).[4][5]
-
Packing : With the stopcock open, pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.[4]
-
Settling : Allow the silica gel to settle into a uniform bed. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]
-
Equilibration : Drain the excess solvent until the liquid level is just at the top of the sand layer. Crucially, never let the column run dry. [4]
-
Dry Loading (Recommended for Pyridazines) :
-
Dissolve the crude pyridazine compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder onto the top layer of sand in the packed column.
-
-
Wet Loading :
-
Dissolve the crude product in the smallest possible volume of the initial mobile phase.
-
Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the sand layer.
-
-
Initiate Elution : Carefully add the mobile phase to the top of the column. Open the stopcock to begin the elution process.
-
Gradient Elution : Start with the least polar solvent system determined from the TLC analysis. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 5% ethyl acetate in hexane to 10%, then 15%, etc.). This allows for the sequential elution of compounds based on their polarity.
-
Fraction Collection : Collect the eluate in separate, labeled test tubes or flasks. The size of the fractions can be adjusted based on the separation observed on TLC.
-
TLC Monitoring : Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on a single TLC plate for direct comparison.
-
Combine Fractions : Combine all fractions that contain only the pure desired compound.
-
Solvent Removal : Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified pyridazine compound.[5]
Data Presentation and Optimization
Effective purification often requires optimization. The following tables summarize key parameters and troubleshooting strategies.
Table 1: Example Solvent Systems for Pyridazine Derivatives
| Compound Type | Stationary Phase | Example Mobile Phase System | Notes |
| Non-polar Pyridazines | Silica Gel | Hexane / Ethyl Acetate (Gradient) | A standard system for many derivatives.[4][6] |
| Moderately Polar Pyridazines | Silica Gel | Dichloromethane / Methanol (Gradient) | Suitable for more polar compounds.[3] |
| Basic Pyridazines (Tailing Prone) | Silica Gel | Hexane / Ethyl Acetate + 0.5% Triethylamine (TEA) | The basic TEA modifier deactivates acidic silanol sites, improving peak shape.[1][5] |
| Highly Polar Pyridazines | Alumina (Neutral or Basic) | Ethyl Acetate / Methanol (Gradient) | Alumina is a less acidic alternative to silica gel.[5] |
Table 2: Troubleshooting Common Issues in Pyridazine Purification
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | Strong interaction between the basic pyridazine nitrogen and acidic silanol groups on the silica surface.[2][5] | 1. Add a basic modifier : Incorporate 0.1-1% triethylamine (TEA) or ammonia into the mobile phase to neutralize the acidic sites.[1][5][7] 2. Change stationary phase : Use a less acidic stationary phase like neutral or basic alumina.[5] |
| Poor Separation | Inappropriate mobile phase polarity or selectivity. | 1. Optimize the gradient : Use a shallower, more gradual solvent gradient. 2. Try a different solvent system : Replace ethyl acetate with dichloromethane or acetone to alter the separation selectivity.[8] |
| Compound Stuck on Column | Compound is too polar for the chosen mobile phase system. | Increase the polarity of the mobile phase significantly (e.g., switch to a dichloromethane/methanol system).[3] |
| Cracked/Channeled Column | Improper packing of the column. | Repack the column carefully using the wet slurry method, ensuring no air bubbles are trapped. |
Visualization of the Workflow
The following diagram illustrates the general workflow for the purification of pyridazine compounds via column chromatography.
Caption: General workflow for purification of pyridazine compounds.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-Pyridazinemethanamine Hydrochloride Reactions
Welcome to the technical support center for the synthesis of 4-Pyridazinemethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
There are three primary synthetic pathways for the synthesis of this compound:
-
Reduction of 4-Cyanopyridazine: This method involves the chemical reduction of the nitrile group of 4-cyanopyridazine to a primary amine.
-
Amination of a 4-(Halomethyl)pyridazine Intermediate: This route typically proceeds via a nucleophilic substitution reaction, such as the Gabriel synthesis or direct amination with ammonia, on a 4-(chloromethyl)pyridazine or 4-(bromomethyl)pyridazine precursor.
-
Reductive Amination of Pyridazine-4-carbaldehyde: This approach involves the reaction of pyridazine-4-carbaldehyde with an ammonia source, followed by reduction of the resulting imine to the primary amine.
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
Low yields can often be attributed to several common factors across different synthetic routes. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the purity of your reagents and starting materials. Impurities can lead to undesirable side reactions.
-
Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of byproducts. It is crucial to optimize the temperature for your specific reaction.
-
Solvent Selection: The choice of solvent can impact reagent solubility and reaction kinetics.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.
-
pH of the Reaction Medium: For certain reactions, the pH can be a critical parameter influencing the reaction pathway and yield.
Q3: How can I effectively purify the final this compound product?
Purification of the hydrochloride salt can often be achieved through recrystallization. After the reaction workup, dissolving the crude product in a suitable solvent (e.g., ethanol) and then inducing precipitation by adding a non-polar solvent (e.g., diethyl ether) or by cooling can yield a purer product. Washing the filtered solid with a cold solvent can also help remove impurities. The final product's purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides by Synthetic Route
Route 1: Reduction of 4-Cyanopyridazine
This synthetic pathway is a common and effective method for the preparation of 4-Pyridazinemethanamine. The key step is the reduction of the nitrile functional group.
The precursor, 4-cyanopyridazine, can be synthesized from 4-methylpyridazine through an ammoxidation reaction.
-
Vaporization and Mixing: 4-Methylpyridine and ammonia are vaporized and preheated to 180-330°C.
-
Reaction: The gaseous mixture is then combined with air and passed through a fixed-bed reactor containing a suitable catalyst. The reaction temperature is maintained between 330-450°C.
-
Isolation: The reaction mixture is cooled and fractionated to yield crude 4-cyanopyridazine, which is then purified by distillation. This process can achieve a conversion rate of over 99% and a yield of over 98% for 4-cyanopyridazine.[1]
Two common methods for the reduction of the nitrile are presented below.
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared and cooled in an ice bath.
-
Addition of Nitrile: A solution of 4-cyanopyridazine in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension, maintaining the low temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed to ensure complete reaction.
-
Workup: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is dried and concentrated to yield the crude amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Method B: Catalytic Hydrogenation with Raney Nickel
-
Catalyst Preparation: Commercially available Raney nickel is washed with a suitable solvent (e.g., ethanol) to remove any preservatives.
-
Reaction Setup: The 4-cyanopyridazine is dissolved in a solvent such as ethanol, and the Raney nickel catalyst is added to the solution in a hydrogenation vessel.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized. The reaction mixture is stirred vigorously at a set temperature and pressure until the uptake of hydrogen ceases.
-
Workup: The catalyst is carefully filtered off, and the solvent is removed under reduced pressure to give the crude amine. The hydrochloride salt is then prepared by the addition of hydrochloric acid.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Increase reaction time. - Increase the amount of reducing agent. - For catalytic hydrogenation, ensure the catalyst is active and increase hydrogen pressure. |
| Side reactions (e.g., formation of secondary or tertiary amines) | - For catalytic hydrogenation, the addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines. - Optimize reaction temperature; lower temperatures may favor the primary amine. | |
| Difficulties in product isolation | - Ensure complete formation of the hydrochloride salt for efficient precipitation. - Optimize the recrystallization solvent system. | |
| Formation of Multiple Products | Over-reduction of the pyridazine ring | - Use a milder reducing agent or less harsh reaction conditions. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Incomplete reduction leading to imine intermediates | - Ensure a sufficient amount of reducing agent and adequate reaction time. | |
| Catalyst Inactivity (Raney Nickel) | Catalyst poisoning | - Ensure the purity of the starting material and solvent. - Use a fresh batch of catalyst. |
| Insufficient mixing | - Ensure vigorous stirring to maintain the catalyst in suspension. |
The following table provides data on the optimization of reaction conditions for the reduction of an aliphatic nitrile, which can serve as a starting point for the optimization of 4-cyanopyridazine reduction.[2]
| Molar Ratio (Substrate:Raney Ni:KBH₄) | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1:1:2 | Room Temperature | 120 | 43 |
| 1:1:3 | Room Temperature | 60 | 80 |
| 1:1:4 | Room Temperature | 45 | 92 |
| 1:1:5 | Room Temperature | 40 | 92 |
| 1:1:4 | 0 | 120 | 93 |
| 1:1:4 | 40 | 45 | 85 |
| 1:1:4 | 50 | 45 | 84 |
Route 2: Amination of a 4-(Halomethyl)pyridazine Intermediate
This route involves the synthesis of a 4-(halomethyl)pyridazine, which is then converted to the primary amine.
This protocol is adapted from the synthesis of 4-(chloromethyl)pyridine hydrochloride and may require optimization for the pyridazine analogue.[3]
-
Oxidation: 4-Methylpyridazine is oxidized to pyridazine-4-carboxylic acid using a strong oxidizing agent like potassium permanganate.
-
Esterification: The resulting carboxylic acid is esterified, for example, by reacting it with methanol in the presence of an acid catalyst to form methyl pyridazine-4-carboxylate.
-
Reduction: The ester is then reduced to pyridazine-4-methanol using a reducing agent such as sodium borohydride.
-
Chlorination: The alcohol is reacted with a chlorinating agent like thionyl chloride to yield 4-(chloromethyl)pyridazine hydrochloride.
The Gabriel synthesis is a reliable method for converting alkyl halides to primary amines, avoiding the formation of over-alkylated byproducts.[4][5][6][7][8]
-
Phthalimide Salt Formation: Potassium phthalimide is reacted with 4-(chloromethyl)pyridazine in a suitable solvent like DMF.
-
Hydrolysis: The resulting N-(pyridazin-4-ylmethyl)phthalimide is then cleaved to release the primary amine. This can be achieved by reaction with hydrazine hydrate (Ing-Manske procedure) or by acidic or basic hydrolysis.
-
Salt Formation: The free amine is then converted to its hydrochloride salt.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Gabriel Synthesis | Incomplete reaction of the halide | - Increase reaction temperature or time. - Use a more polar aprotic solvent like DMF to accelerate the SN2 reaction. |
| Difficulties in cleaving the phthalimide | - For hydrazine-mediated cleavage, ensure an adequate amount of hydrazine hydrate and sufficient reflux time. - For acidic or basic hydrolysis, stronger conditions or longer reaction times may be necessary. | |
| Formation of Byproducts in Direct Amination | Over-alkylation to form secondary and tertiary amines | - Use a large excess of ammonia to favor the formation of the primary amine. - The Gabriel synthesis is recommended to avoid this issue. |
| Decomposition of Starting Material | Instability of the 4-(halomethyl)pyridazine | - Use the halide intermediate immediately after its preparation. - Store under inert atmosphere and at low temperature. |
Route 3: Reductive Amination of Pyridazine-4-carbaldehyde
This method is a versatile one-pot or two-step process for amine synthesis.
-
Imine Formation: Pyridazine-4-carbaldehyde is reacted with an ammonia source (e.g., aqueous ammonia, ammonium acetate) in a suitable solvent (e.g., methanol, ethanol). A catalytic amount of acid, such as acetic acid, can be added to facilitate imine formation.
-
Reduction: A reducing agent is added to the reaction mixture to reduce the in situ formed imine to the primary amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
-
Workup and Salt Formation: The reaction is worked up to isolate the free amine, which is then converted to the hydrochloride salt.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete imine formation | - Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation. - Use molecular sieves to remove water, which is a byproduct of imine formation. - Increase the reaction time for imine formation before adding the reducing agent. |
| Reduction of the starting aldehyde | - Use a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium cyanoborohydride or sodium triacetoxyborohydride. | |
| Instability of the imine | - Perform the reduction in a one-pot manner where the imine is reduced as it is formed. | |
| Formation of Side Products | Formation of a secondary amine | - Use a large excess of the ammonia source. |
| Formation of the corresponding alcohol from aldehyde reduction | - As mentioned above, use an imine-selective reducing agent. |
Visualizing the Synthetic Pathways and Troubleshooting
To aid in understanding the experimental workflows and logical relationships, the following diagrams have been generated.
Caption: Comparison of synthetic routes to this compound.
Caption: A general troubleshooting workflow for addressing low reaction yields.
Caption: Key factors influencing the yield of reductive amination reactions.
References
- 1. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. orgosolver.com [orgosolver.com]
Navigating the Challenges of Pyridazine Derivative Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The low solubility of pyridazine derivatives in common organic solvents presents a significant hurdle in various stages of research and development, from initial synthesis and purification to formulation and biological screening. This technical support center provides a comprehensive resource to troubleshoot these challenges, offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridazine derivative exhibiting poor solubility in organic solvents?
A1: The solubility of pyridazine derivatives is influenced by a combination of factors inherent to their molecular structure. The pyridazine ring itself is polar due to the presence of two nitrogen atoms, which can lead to strong intermolecular interactions such as hydrogen bonding and dipole-dipole interactions.[1] These strong interactions in the solid state (high crystal lattice energy) require a significant amount of energy to overcome, leading to poor solubility in many organic solvents. Furthermore, the nature of the substituents on the pyridazine ring plays a crucial role. Bulky or nonpolar side chains can increase lipophilicity but may also lead to poor solvation by polar organic solvents. Conversely, highly polar substituents can result in strong crystal packing, again reducing solubility.
Q2: I'm observing inconsistent results in my biological assays. Could this be related to the solubility of my pyridazine compound?
A2: Absolutely. Poor solubility is a common cause of inconsistent and unreliable data in biological assays. If your compound is not fully dissolved in the assay medium, its effective concentration will be lower and more variable than intended. This can lead to underestimation of potency, poor reproducibility, and misleading structure-activity relationships (SAR). It is crucial to ensure your compound is fully solubilized at the tested concentrations.
Q3: What are the first steps I should take to improve the solubility of my pyridazine derivative?
A3: A systematic approach is recommended. Start with simple and readily available techniques before moving on to more complex methods.
- Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities. Common choices include methanol, ethanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
- Temperature Adjustment: For many compounds, solubility increases with temperature. Gentle heating of the solvent while stirring can facilitate dissolution. However, be cautious of potential compound degradation at elevated temperatures.
- Particle Size Reduction: Decreasing the particle size of a solid compound increases its surface area, which can enhance the rate of dissolution. This can be achieved through grinding or sonication.
Q4: When should I consider using a co-solvent system?
A4: A co-solvent system, which is a mixture of a primary solvent and a miscible co-solvent, can be a powerful tool to enhance solubility. This is particularly useful when a single solvent does not provide adequate solubility. The co-solvent can disrupt the intermolecular forces of the primary solvent and create a more favorable environment for the solute. For example, adding a small amount of a polar aprotic solvent like DMSO or DMF to an alcohol can significantly improve the solubility of many organic compounds.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" or forms a separate liquid phase instead of dissolving. | The compound has a low melting point and is melting in the solvent rather than dissolving. The solvent may not be appropriate for the compound's polarity. | - Try a different solvent with a polarity that is more similar to your compound. - Consider using a co-solvent system to modify the overall polarity of the solvent mixture. - Attempt dissolution at a lower temperature. |
| The compound dissolves initially but then precipitates over time. | The initial solution was supersaturated. The compound may be unstable in the chosen solvent, leading to degradation and precipitation of the less soluble degradants. | - Ensure you are preparing a saturated or subsaturated solution. - Investigate the stability of your compound in the chosen solvent over the intended experimental timeframe. - Consider using a different solvent or adding a stabilizing agent if degradation is suspected. |
| Solubility is still low even after trying various solvents and heating. | The compound has very high crystal lattice energy due to strong intermolecular forces. | - Consider structural modification of the compound to disrupt crystal packing. This could involve introducing bulky groups or groups that interfere with hydrogen bonding. - Explore formulation strategies such as creating a salt form (if the compound has acidic or basic functionalities) or preparing an amorphous solid dispersion. |
Quantitative Solubility Data
The following tables provide a summary of available quantitative solubility data for a selection of pyridazine derivatives in various organic solvents. This data can serve as a starting point for solvent selection in your experiments.
Table 1: Solubility of 6-Phenyl-3(2H)-pyridazinone (mol fraction, x) at 298.15 K (25 °C) [2]
| Solvent | Solubility (x) |
| Water | 1.26 x 10⁻⁵ |
| Methanol | 5.18 x 10⁻³ |
| Ethanol | 8.22 x 10⁻³ |
| 1-Butanol | 2.11 x 10⁻² |
| 2-Butanol | 2.18 x 10⁻² |
| Isopropyl Alcohol (IPA) | 1.44 x 10⁻² |
| Ethylene Glycol (EG) | 1.27 x 10⁻² |
| Propylene Glycol (PG) | 1.50 x 10⁻² |
| Ethyl Acetate (EA) | 8.10 x 10⁻² |
| Dimethyl Sulfoxide (DMSO) | 4.73 x 10⁻¹ |
| Polyethylene Glycol-400 (PEG-400) | 4.12 x 10⁻¹ |
| Transcutol® | 3.46 x 10⁻¹ |
Table 2: Solubility of 6-Chloropyridazin-3-amine (mol fraction, x) at 298.15 K (25 °C) [3]
| Solvent | Solubility (x) |
| Methanol | 0.0453 |
| Ethanol | 0.0335 |
| n-Butanol | 0.0218 |
| N,N-Dimethylformamide (DMF) | 0.2215 |
| Acetone | 0.0423 |
| Cyclohexanone | 0.1032 |
| Ethyl Acetate | 0.0278 |
| Toluene | 0.0031 |
Table 3: Solubility of 3,6-Dichloropyridazine and 4-Amino-3,6-dichloropyridazine
| Compound | Solvent | Solubility | Temperature (°C) |
| 3,6-Dichloropyridazine | Water | Sparingly soluble | Room Temperature |
| Ethanol | Soluble | Room Temperature | |
| Acetone | Soluble | Room Temperature | |
| 4-Amino-3,6-dichloropyridazine | Methanol | Data available from 278.15 to 333.15 K | Varies |
| Acetone | Data available from 278.15 to 333.15 K | Varies | |
| Ethanol | Data available from 278.15 to 333.15 K | Varies | |
| Dichloromethane | Data available from 278.15 to 333.15 K | Varies | |
| Ethyl Acetate | Data available from 278.15 to 333.15 K | Varies | |
| 1,4-Dioxane | Data available from 278.15 to 333.15 K | Varies | |
| Tetrahydrofuran | Data available from 278.15 to 333.15 K | Varies |
Note: For 4-Amino-3,6-dichloropyridazine, the source indicates that solubility data across a temperature range is available but does not provide specific values in the abstract.
Experimental Protocols
Here are detailed methodologies for two key experiments to assess the solubility of your pyridazine derivatives.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum amount of a substance that can be dissolved in a solvent at a given temperature and pressure.
Materials:
-
Your pyridazine derivative (solid)
-
Selected organic solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of your pyridazine derivative to a glass vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of your analytical method.
-
Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility of your compound in the solvent, taking into account the dilution factor.
Protocol 2: Kinetic Solubility Assay
This high-throughput method provides a rapid assessment of the solubility of a compound under non-equilibrium conditions and is particularly useful in the early stages of drug discovery.
Materials:
-
Your pyridazine derivative (as a high-concentration stock solution in DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
96-well microplates (clear for visual inspection, UV-transparent for analysis)
-
Multichannel pipette
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Prepare a high-concentration stock solution of your pyridazine derivative in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to each well (e.g., 2 µL). It is recommended to perform this in triplicate.
-
Using a multichannel pipette, add the aqueous buffer to each well to achieve the desired final compound concentrations (e.g., by serial dilution). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility and biological assays.
-
Seal the plate and shake it vigorously for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37 °C).
-
After incubation, inspect the plate visually for any signs of precipitation.
-
Quantify the amount of dissolved compound. This can be done in two ways:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the presence of precipitated compound.
-
UV-Vis Spectrophotometry after Filtration/Centrifugation: Separate the undissolved compound by either filtering the contents of each well through a filter plate or by centrifuging the plate and carefully taking an aliquot of the supernatant. Measure the absorbance of the filtrate or supernatant at the compound's λmax.
-
-
Determine the kinetic solubility by identifying the highest concentration at which no significant precipitation is observed.
Logical Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a systematic approach to addressing low solubility of pyridazine derivatives.
Caption: A logical workflow for troubleshooting low solubility of pyridazine derivatives.
References
Technical Support Center: Optimization of Pyridazine Synthesis
Welcome to the technical support center for pyridazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My pyridazine synthesis reaction is resulting in a consistently low yield. What are the primary factors I should investigate to improve it?
A1: Low yields are a common challenge in pyridazine synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of your reactants, such as γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to undesirable side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.[1]
-
Reaction Temperature: The reaction temperature is a critical parameter. Some reactions require higher temperatures to overcome activation energy barriers, while others may need lower temperatures to prevent the formation of byproducts.[1][2] Optimization of the reaction temperature for your specific substrates is crucial.
-
Solvent Effects: The choice of solvent can significantly influence reaction rates and equilibrium. The polarity and boiling point of the solvent are key considerations.[2] Screening a variety of solvents can help identify the optimal one for your synthesis.[2] For instance, in certain Cu(II)-catalyzed aerobic cyclizations, using acetonitrile (MeCN) can yield 1,6-dihydropyridazines, while acetic acid (AcOH) can directly afford pyridazines in good yields.[3]
-
Catalyst Activity: If your reaction involves a catalyst, its activity might be compromised. Issues like catalyst poisoning or sintering can lead to deactivation.[2] Using a fresh or properly activated catalyst is essential. The choice of catalyst itself can also have a significant impact on the yield.[2]
Q2: I am observing the formation of significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a frequent issue. Common side reactions in pyridazine synthesis include:
-
Mixture of N-alkylated Products: When using an alkylhydrazine, it's possible to get a mixture of N-alkylated products. Controlling the regioselectivity of N-alkylation can be challenging due to the two nitrogen atoms in the pyridazine ring.[1]
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct alkylation to the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron density on the nitrogen atoms, influenced by substituents on the ring, affects the alkylation site.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact N- vs. O-alkylation and the regioselectivity of N-alkylation.[1] For example, a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1]
-
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
Q3: What are effective methods for purifying my final pyridazine product?
A3: The purification of pyridazine derivatives can be challenging due to their basicity and the similar polarities of byproducts.[2] Effective purification strategies include:
-
Liquid-Liquid Extraction (LLE): LLE can be an effective first step. For pyrazines, which are structurally similar to pyridazines, multiple extractions with fresh solvent are often necessary. The choice of solvent is critical; for instance, hexane may not extract certain imidazole impurities, while methyl-t-butyl ether (MTBE) or ethyl acetate might co-extract them, requiring further cleanup.[4]
-
Column Chromatography: This is a versatile technique for separating pyridazine compounds. Due to the basic nature of pyridazines, tailing can be an issue on silica gel. This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.[2] Passing the organic solvent extracts through a silica column can also help in retaining undesirable impurities.[4]
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[2]
-
Distillation: For volatile pyridazines, distillation of the aqueous reaction mixture can be used for isolation, leaving non-volatile impurities behind.[4]
Troubleshooting Guides
Low Yield Troubleshooting
This guide provides a step-by-step approach to address low product yields in pyridazine synthesis.
Caption: A logical workflow for troubleshooting low yields.
Side Product Formation Troubleshooting
This guide helps in identifying and minimizing the formation of unwanted side products.
Caption: A decision-making workflow for addressing side products.
Data Presentation
Table 1: Comparison of Pyridazine Synthesis Methods
| Synthesis Method | Key Features | Advantages | Common Substrates | Ref. |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation for heating. | Reduced reaction times, increased yields, improved purity. | Various precursors for tri-substituted pyridazines. | [5] |
| Copper-Catalyzed Multicomponent Reactions (MCRs) | Involves a copper catalyst to combine multiple starting materials in one pot. | High atom economy, operational simplicity. | Aldehydes, hydrazines, and alkynyl esters for pyridazinones. | [5] |
| Cyclization of β,γ-unsaturated hydrazones | Copper-promoted 6-endo-trig cyclization. | Good yields, high functional group tolerance, remarkable regioselectivity under mild conditions. | Readily available β,γ-unsaturated hydrazones. | [3] |
| Aza-Diels-Alder Reaction | Inverse electron-demand aza-Diels-Alder reaction. | Highly regioselective, metal-free, neutral conditions, broad substrate scope. | 1,2,3-triazines and 1-propynylamines. | [3][6] |
| Condensation of 1,4-dicarbonyls with hydrazine | Classical method for pyridazine ring formation. | Versatile and widely applicable. | 1,4-diketones or 4-ketoacids. | [7] |
Table 2: Yields of Phenyl-, Thienyl-, and Tolyl-Substituted Pyridazines from Fulvenes
| Substituent | Product Appearance | Yield (%) | Melting Point (°C) |
| Phenyl | Light-yellow powder | 71.2 | 202-204.9 |
| Thienyl | Red, rust color | 43 | 164.5-165.9 |
| Tolyl | Deep yellow powder | 51 | 158.5-161.2 |
| Data sourced from a study on the synthesis of unique pyridazines from fulvenes.[8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Tri-Substituted Pyridazines
This protocol describes a solvent-free, microwave-assisted method for synthesizing tri-substituted pyridazines.
Materials:
-
Appropriate 1,4-dicarbonyl compound
-
Hydrazine hydrate
-
Microwave reactor
Procedure:
-
In a microwave-safe vial, combine the 1,4-dicarbonyl compound and hydrazine hydrate.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time, optimized for the specific substrates.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Purify the crude product using an appropriate method, such as column chromatography or crystallization.
This is a generalized protocol; specific parameters should be optimized based on the literature for similar substrates.[5]
Protocol 2: Synthesis of Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate
This protocol details the synthesis of a pyridazinone derivative via cyclocondensation.
Materials and Reagents: [9]
-
Diethyl 2-methyl-3-oxopentanedioate
-
Hydrazine hydrate (~64% N₂H₄)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment: [9]
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Stirring apparatus
-
Standard glassware for workup and purification
Procedure: [9]
-
Dissolve diethyl 2-methyl-3-oxopentanedioate in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring (e.g., TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or crystallization to obtain the pure pyridazinone.
General Experimental Workflow
The following diagram outlines a general workflow for a typical pyridazine synthesis experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridazine synthesis [organic-chemistry.org]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 7. Pyridazine - Wikipedia [en.wikipedia.org]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Side Product Formation in Reactions with 4-Pyridazinemethanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pyridazinemethanamine hydrochloride. The following sections address common side product formation in key synthetic transformations and offer strategies to minimize their occurrence, ensuring higher yields and purity of the desired products.
General Troubleshooting
Before delving into specific reaction types, some general considerations can significantly impact the outcome of your experiments with this compound.
Q1: My reaction is giving a complex mixture of products. Where should I start troubleshooting?
A1: A complex product mixture when using this compound can arise from several factors. A systematic approach is crucial for identifying the root cause.[1]
-
Purity of Starting Material: Ensure the purity of your this compound. Impurities in the starting material can lead to unforeseen side reactions. It is advisable to verify the purity by techniques like NMR or LC-MS.
-
Reaction Conditions: Suboptimal reaction conditions such as temperature, reaction time, and solvent can promote side reactions.[1] Small-scale trial reactions can help determine the ideal parameters.
-
Atmospheric Moisture and Oxygen: The amine functionality can be sensitive to oxidation, and some reagents are sensitive to moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and side product formation.[1]
-
Stoichiometry of Reagents: Incorrect stoichiometry can lead to unreacted starting materials or the formation of byproducts from the excess reagent.
Q2: How does the hydrochloride salt form of 4-Pyridazinemethanamine affect its reactivity?
A2: The hydrochloride salt form means the amine is protonated. In most reactions, the free base form of the amine is the reactive nucleophile. Therefore, a base must be added to the reaction mixture to neutralize the hydrochloride and liberate the free amine. The choice and amount of base are critical and depend on the specific reaction. Insufficient base will result in low conversion, while a very strong or sterically unhindered base might promote side reactions.
Section 1: N-Alkylation Reactions
N-alkylation is a common transformation for primary amines. However, it is often plagued by the formation of over-alkylated products.
Q3: I am observing significant amounts of the di-alkylated side product in my N-alkylation reaction. How can I improve the selectivity for the mono-alkylated product?
A3: Over-alkylation is a frequent issue in the N-alkylation of primary amines because the resulting secondary amine is often more nucleophilic than the starting primary amine.[2] Several strategies can be employed to favor mono-alkylation:
-
Stoichiometry Control: Use a significant excess of the amine relative to the alkylating agent. This statistical approach increases the probability of the alkylating agent reacting with the more abundant primary amine.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture at a low temperature helps to maintain a low concentration of the alkylating agent, thus favoring reaction with the primary amine.
-
Use of Bulky Reagents: If the structure of your desired product allows, using a sterically hindered alkylating agent or a bulky base can disfavor the second alkylation step on the more sterically encumbered secondary amine.
-
Boc Protection: A robust strategy is to first protect the primary amine with a tert-butoxycarbonyl (Boc) group. The resulting Boc-protected amine can then be alkylated under basic conditions, followed by the removal of the Boc group to yield the mono-alkylated product.
Experimental Protocol: Boc Protection of 4-Pyridazinemethanamine
| Step | Procedure |
| 1. Dissolution | Dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in a suitable solvent like dichloromethane (DCM) or a mixture of THF and water. |
| 2. Reagent Addition | Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). |
| 3. Reaction | Stir the reaction mixture at room temperature for 4-12 hours. |
| 4. Monitoring | Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. |
| 5. Work-up | Once the reaction is complete, perform an aqueous work-up to remove the base and other water-soluble impurities. |
| 6. Purification | The crude product can be purified by column chromatography on silica gel. |
This is a general protocol and may require optimization.[3][4]
Q4: Besides over-alkylation, are there other potential side reactions during N-alkylation?
A4: Yes, another potential side reaction is the alkylation of the pyridazine ring itself. The nitrogen atoms of the pyridazine ring are nucleophilic and can compete with the primary amine for the alkylating agent, especially under harsh reaction conditions or with highly reactive alkylating agents. This can lead to the formation of quaternary pyridazinium salts. To minimize this, it is recommended to use mild reaction conditions and to activate the primary amine's nucleophilicity selectively.
Section 2: N-Acylation Reactions
N-acylation is generally a more controlled reaction than N-alkylation, but side products can still arise.
Q5: My N-acylation reaction with an acyl chloride is giving a low yield and a dark-colored mixture. What is happening?
A5: Low yields and dark coloration in N-acylation reactions can be due to several factors:
-
Decomposition of the Acyl Chloride: Acyl chlorides are highly reactive and can be hydrolyzed by trace amounts of water in the solvent or on the glassware. Ensure all materials are anhydrous.[5]
-
Side Reactions with the Solvent: Some solvents can react with acyl chlorides. For example, alcoholic solvents will form esters. Aprotic solvents like DCM, THF, or DMF are generally preferred.
-
Oxidation: The dark color may indicate oxidation of the pyridazine ring or the amine, especially if the reaction is run at elevated temperatures or exposed to air for extended periods.[5] Running the reaction under an inert atmosphere can mitigate this.
-
Base-Induced Side Reactions: The choice of base is crucial. A strong, nucleophilic base can compete with the amine in reacting with the acyl chloride. Non-nucleophilic bases like triethylamine or pyridine are generally preferred.[5]
Troubleshooting Guide for N-Acylation
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature moderately. Monitor by TLC. |
| Hydrolysis of acylating agent | Use anhydrous solvents and reagents. | |
| Dark Color | Oxidation | Run the reaction under an inert atmosphere (N₂ or Ar). |
| Multiple Products | Over-acylation (less common) | Use a 1:1 stoichiometry of amine to acylating agent. |
| Reaction with solvent | Choose an inert, aprotic solvent. |
Section 3: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds. The primary challenge is often achieving chemoselectivity between the carbonyl compound and the intermediate imine.
Q6: In my reductive amination reaction, I am observing a significant amount of the alcohol byproduct from the reduction of my starting aldehyde/ketone. How can I prevent this?
A6: The formation of an alcohol byproduct indicates that the reducing agent is reacting with the starting carbonyl compound before it can form an imine with the amine. The choice of reducing agent is critical for a successful reductive amination.
-
Use a pH-sensitive or sterically hindered reducing agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents than sodium borohydride (NaBH₄).[6][7] They are more selective for the reduction of the protonated imine intermediate over the carbonyl starting material, especially under mildly acidic conditions (pH 5-6).
-
Stepwise Procedure: A two-step, one-pot procedure can be effective. First, mix the aldehyde/ketone and this compound with a base to form the imine. After allowing sufficient time for imine formation (monitor by TLC or NMR if possible), add the reducing agent.[8]
Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting carbonyl compound. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imine reduction at acidic pH. | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective for imine reduction, non-toxic byproducts. | More expensive, moisture-sensitive. |
Q7: Can dimerization of 4-Pyridazinemethanamine occur during reductive amination?
A7: While less common, self-condensation of the amine is a possibility, especially if the reaction conditions are not well-controlled. For instance, if there are impurities in the starting material or if the reaction is heated for a prolonged period, side reactions leading to dimers or oligomers could occur. Ensuring high purity of the starting materials and optimizing the reaction time and temperature are key to avoiding such side products.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential reaction pathways and troubleshooting strategies, the following diagrams are provided.
Caption: Potential pathways in N-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Stability of 4-Pyridazinemethanamine hydrochloride in different solvent systems
This technical support center provides guidance on the stability of 4-Pyridazinemethanamine hydrochloride in various solvent systems. The following information is intended for researchers, scientists, and drug development professionals to troubleshoot and design stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used to evaluate the stability of this compound?
A1: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1] Based on ICH guidelines, the following stress conditions are typically employed:
-
Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 N HCl) helps to identify susceptibility to degradation in low pH environments.
-
Basic Hydrolysis: Exposure to basic conditions (e.g., 0.1 N NaOH) is used to assess degradation in alkaline environments.
-
Oxidation: Oxidative stress (e.g., 3% H₂O₂) can reveal the potential for degradation in the presence of oxidizing agents.
-
Thermal Stress: Heating the compound (e.g., 60°C) can accelerate degradation and identify thermally labile functionalities.
-
Photostability: Exposure to UV and visible light helps to determine if the compound is light-sensitive.
Q2: What are the likely degradation pathways for a pyridazine derivative like this compound?
A2: While specific degradation pathways for this compound are not extensively published, pyridazine rings can undergo several types of degradation under stress conditions. Potential pathways include:
-
Hydrolysis: The amine side chain could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The nitrogen atoms in the pyridazine ring are potential sites for N-oxide formation under oxidative stress.
-
Photodegradation: Although the pyridazine ring itself is relatively stable to photolytic cleavage, the overall molecule's stability under light should be evaluated.
Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method allows for the quantification of the parent drug and the detection of any new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation observed in aqueous solution at neutral pH. | The compound may be inherently unstable in water. | Prepare solutions fresh before each experiment. Consider using a buffered solution at a slightly acidic pH (e.g., pH 4-5) where pyridazine derivatives may exhibit higher stability. |
| Multiple degradation peaks observed under oxidative stress. | The molecule has several sites susceptible to oxidation. | Use a lower concentration of the oxidizing agent (e.g., 1% H₂O₂) or a shorter exposure time to identify the primary degradation products first. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column, mobile phase, or pH. | Optimize the HPLC method. Try a different C18 column from another vendor. Adjust the mobile phase composition (e.g., acetonitrile:water ratio) and pH. Ensure the pH of the mobile phase is compatible with the pKa of the analyte. |
| Inconsistent stability results between experiments. | Variation in experimental conditions such as temperature, light exposure, or solution preparation. | Strictly control all experimental parameters. Use a calibrated oven or water bath for thermal stress studies. Protect solutions from light by using amber vials or covering them with aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or water).
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent.
Protocol 2: Forced Degradation Studies
-
Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 1 mL of 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 1 mL of 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 48 hours. Also, heat the working solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the working solution to UV light (254 nm) and visible light in a photostability chamber for 7 days.
Protocol 3: HPLC Method for Stability Analysis
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.1% Formic acid in Water (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
The following tables present hypothetical stability data for this compound based on the protocols described above. These tables are for illustrative purposes to guide researchers in presenting their own experimental findings.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 h | 60°C | 15.2 | 2 |
| 0.1 N NaOH | 24 h | 60°C | 25.8 | 3 |
| 3% H₂O₂ | 24 h | Room Temp | 18.5 | 2 |
| Thermal (Solid) | 48 h | 60°C | 5.1 | 1 |
| Thermal (Solution) | 24 h | 60°C | 8.9 | 1 |
| Photolytic (Solid) | 7 days | Room Temp | 2.3 | 1 |
| Photolytic (Solution) | 7 days | Room Temp | 6.5 | 2 |
Table 2: Stability in Different Organic Solvents (at Room Temperature for 48 hours)
| Solvent | % Degradation |
| Methanol | 1.2 |
| Ethanol | 1.5 |
| Acetonitrile | 0.8 |
| Dimethyl Sulfoxide (DMSO) | 2.1 |
| Dichloromethane (DCM) | 0.5 |
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting inconsistent stability results.
References
Technical Support Center: Purification of Basic Pyridazine Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of basic pyridazine compounds using silica gel chromatography.
Frequently Asked Questions (FAQs)
Q1: Why do my basic pyridazine compounds show severe peak tailing on silica gel columns?
A: Peak tailing is the most common issue when purifying basic compounds like pyridazines on standard silica gel.[1] This occurs because pyridazines are basic (due to the nitrogen atoms) and silica gel is acidic. The surface of silica gel is covered with silanol groups (Si-OH), which are acidic and can have pKa values ranging from approximately 3.8 to 8.5.[2][3] The basic nitrogen on your pyridazine (pKa ≈ 2.24) interacts strongly and non-uniformly with these acidic silanol sites through strong hydrogen bonding or acid-base interactions.[4][5] This causes a portion of the molecules to be retained longer than the bulk, resulting in asymmetrical, tailing peaks.[6]
Q2: What causes the low recovery or complete loss of my compound on a silica column?
A: Low or zero recovery is an extreme case of the strong interaction described in Q1. If the interaction between the basic pyridazine and the acidic silanol sites is strong enough, your compound can bind irreversibly to the stationary phase.[1] This is particularly common with highly basic compounds or when using a mobile phase that is not polar enough to disrupt this strong adsorption. The compound remains bound to the top of the column and does not elute, leading to a significant loss of material.
Q3: Can the acidic nature of silica gel cause my pyridazine compound to degrade?
A: Yes, in some cases. The acidic surface of silica gel can act as a catalyst for the degradation of acid-sensitive compounds.[7] If your pyridazine derivative contains acid-labile functional groups (e.g., certain protecting groups like Boc, acetals, or silyl ethers), prolonged exposure to the acidic silica surface can lead to decomposition, resulting in new impurities and lower yields of the desired product.
Q4: What are the most common mobile phase additives to improve purification, and how do they work?
A: The most common strategy to improve the chromatography of basic compounds is to add a basic modifier to the mobile phase.[6] These additives work in two primary ways:
-
Neutralizing Silanol Groups: They are typically stronger bases than the compound of interest and will preferentially bind to the acidic silanol sites on the silica, effectively "masking" or "deactivating" them.[8]
-
Competition: The protonated form of the additive can also compete with the protonated pyridazine for interaction with the ionized silanol groups, aiding in elution.[9]
Common additives include Triethylamine (TEA) , typically at 0.5-2% v/v, or ammonia , often used as a 7N solution in methanol and added to the mobile phase.[8][10]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | Strong acid-base interaction between the basic pyridazine and acidic silanol groups on the silica surface. | 1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into your eluent system to neutralize the acidic sites.[8][11]2. Switch Stationary Phase: Use a less acidic or basic stationary phase like neutral or basic alumina.[12][13] |
| Low or No Compound Recovery | Irreversible adsorption of the compound onto the silica gel due to very strong binding.[1] | 1. Deactivate Silica: Pre-flush the column with a solvent containing 1-3% TEA to deactivate the silica before loading your compound.[14]2. Use a Stronger Eluent: Increase the polarity of your mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system) in combination with a basic modifier.[8]3. Change Chromatography Mode: Consider reverse-phase (C18) chromatography, which separates based on hydrophobicity rather than polarity.[1] |
| Poor Separation of Compound and Impurities | Peak tailing is causing the peak of your desired compound to overlap with the peaks of nearby impurities. | 1. Optimize Modifier Concentration: Fine-tune the concentration of TEA or ammonia. Sometimes too much modifier can alter selectivity. Start with a low concentration (e.g., 0.1%) and gradually increase it.2. Use a Shallow Gradient: Employ a very slow, shallow gradient of the polar solvent to improve resolution between closely eluting spots.3. Alternative Stationary Phase: Basic alumina often provides different selectivity compared to silica and may resolve the impurities more effectively.[12] |
| Compound Degradation on the Column | The compound contains acid-sensitive functional groups that are being cleaved by the acidic silica surface. | 1. Deactivate Silica: Thoroughly deactivate the silica with TEA prior to and during the purification.[15]2. Minimize Contact Time: Use flash chromatography with a slightly stronger solvent system to move the compound off the column more quickly.3. Use Neutral Alumina: Switch to a neutral stationary phase like neutral alumina, which is less likely to cause acid-catalyzed degradation.[12] |
Data Presentation
Table 1: Physicochemical Properties of Relevant Compounds
| Compound | Type | pKa | Notes |
|---|---|---|---|
| Pyridazine | Analyte (Weak Base) | ~2.24 | The basicity of substituted pyridazines can vary.[4][5][16] |
| Silica Gel (Silanol) | Stationary Phase (Acidic) | 3.8 - 8.5 | Exhibits a range of acidities depending on the specific silanol group type.[2][3][17] |
| Triethylamine (TEA) | Mobile Phase Modifier (Base) | ~10.75 | A common and effective additive for neutralizing silica gel.[9] |
| Ammonium Hydroxide | Mobile Phase Modifier (Base) | ~9.25 | Often used as a solution in methanol for highly polar basic compounds.[8] |
Table 2: Comparison of Stationary Phases for Basic Compound Purification
| Stationary Phase | pH | Advantages | Disadvantages |
|---|---|---|---|
| Silica Gel | Acidic (~4.5) | High resolving power for many compound classes; widely available.[7] | Causes tailing and potential degradation of basic/acid-sensitive compounds.[6] |
| Neutral Alumina | Neutral (~7.0) | Good for separating compounds sensitive to acid or base; suitable for a wide range of molecules.[18] | May have lower resolving power than silica for some mixtures. |
| Basic Alumina | Basic (~10.0) | Excellent for the purification of basic compounds like amines and alkaloids, eliminates the need for basic modifiers.[12][19] | Not suitable for base-sensitive compounds; may catalyze certain reactions.[18] |
| Amine-Functionalized Silica | Basic | Provides a basic surface that minimizes tailing without needing mobile phase modifiers; reproducible.[20] | More expensive than bare silica or alumina. |
| Reverse-Phase (C18) Silica | N/A | Separates based on hydrophobicity; excellent for many polar, basic compounds when used with an acidic modifier (e.g., TFA, formic acid).[1] | Requires different solvent systems (e.g., water/acetonitrile); may not retain very polar compounds. |
Experimental Protocols
Protocol 1: Standard Silica Gel Chromatography with a Triethylamine (TEA) Modifier
This protocol is designed to purify basic pyridazine derivatives on silica gel while minimizing peak tailing.[11]
-
Eluent Preparation : Prepare your desired mobile phase (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to a final concentration of 0.5–2% (v/v). For example, to make 1 L of eluent with 1% TEA, add 10 mL of TEA to 990 mL of the solvent mixture.
-
Column Packing (Slurry Method) :
-
In a beaker, mix the silica gel with the TEA-containing eluent until a uniform slurry is formed.
-
Pour the slurry into the chromatography column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
-
Column Equilibration : Flush the packed column with 2-3 column volumes of the TEA-containing eluent to ensure the entire stationary phase is deactivated.[15]
-
Sample Loading :
-
Dissolve your crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution : Begin eluting with your prepared mobile phase. If using a gradient, ensure all subsequent, more polar mobile phases also contain the same percentage of TEA.
-
Fraction Collection and Analysis : Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Protocol 2: Purification using Basic Alumina
This protocol is an alternative for strongly basic compounds or when TEA is undesirable in the final product.[6]
-
Stationary Phase Selection : Choose basic alumina (Brockmann I or II is common). The activity grade can be adjusted by adding a small percentage of water if necessary.
-
Eluent Selection : Develop a solvent system using TLC on alumina plates. Note that the polarity scale for alumina can differ from silica. Common eluents include hexanes, ethyl acetate, dichloromethane, and methanol. No basic modifier is needed.
-
Column Packing : Pack the column with basic alumina using the same slurry method as described for silica gel.
-
Sample Loading : Load the sample using either the wet or dry loading method described above.
-
Elution and Fraction Collection : Elute the column with the chosen solvent system and collect fractions for analysis.
Mandatory Visualizations
Caption: Interaction of a basic pyridazine with an acidic silica surface.
Caption: Mechanism of a basic modifier (TEA) improving purification.
Caption: Troubleshooting workflow for basic pyridazine purification.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. parchem.com [parchem.com]
- 5. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. silicycle.com [silicycle.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. silicycle.com [silicycle.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Page loading... [wap.guidechem.com]
- 17. Comparison of the acidity of residual silanol groups in several liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. column-chromatography.com [column-chromatography.com]
- 20. silicycle.com [silicycle.com]
How to avoid tailing during chromatography of pyridazine derivatives
Welcome to our dedicated troubleshooting resource for scientists and researchers working with pyridazine derivatives. This guide provides in-depth solutions to common chromatographic challenges, focusing on the prevalent issue of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for my pyridazine derivatives in reversed-phase HPLC?
A: The most common cause of peak tailing for basic compounds like pyridazine derivatives is secondary interaction with the stationary phase.[1][2] Pyridazine has a pKa of approximately 2.24.[3][4][5] In typical reversed-phase pH ranges (pH 3-7), the basic nitrogen atoms on the pyridazine ring become protonated, carrying a positive charge. This positive charge leads to strong, undesirable ionic interactions with negatively charged, acidic silanol groups (Si-O⁻) that are residual on the surface of silica-based stationary phases.[2][6][7] This secondary retention mechanism is different from the intended hydrophobic (reversed-phase) retention, causing some analyte molecules to be retained longer and elute more slowly, resulting in an asymmetric or "tailing" peak.[8]
Diagram: Mechanism of Peak Tailing
Caption: Unwanted ionic interaction between a protonated pyridazine and a deprotonated silanol site.
Q2: I'm observing significant tailing. What is a logical workflow to troubleshoot and resolve this issue?
A: A systematic approach is key to efficiently diagnosing and solving peak tailing. Start by confirming the issue is not related to the HPLC system itself before moving to method-specific parameters.
Caption: Triethylamine (TEA) acts as a sacrificial base, masking silanol sites.
| Additive | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Competing base; masks active silanol sites. [9][10] |
| Ammonium Salts (Formate, Acetate) | 10 - 50 mM | Acts as a buffer and the ammonium ion can provide a mild competing base effect. [11] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Lowers mobile phase pH to suppress silanol ionization; can also act as an ion-pairing agent. [12] |
Table 2. Common Mobile Phase Additives to Reduce Tailing of Basic Compounds.
Q5: Which HPLC column should I choose to minimize tailing for pyridazine derivatives?
A: Modern column technology offers several excellent options for analyzing basic compounds. The key is to select a column with low silanol activity. [7]
-
High-Purity, End-Capped Silica Columns: Older "Type A" silica columns contained metal impurities that increased silanol acidity. [8]Modern "Type B" silica is ultrapure and undergoes exhaustive end-capping. End-capping is a chemical process that converts most of the residual Si-OH groups into less reactive Si-O-Si(CH₃)₃ groups, significantly reducing secondary interactions. [1][2]* Hybrid Silica Columns: These columns incorporate organic (polymer) and inorganic (silica) materials in their base particle. This hybrid nature often results in better pH stability and reduced silanol activity compared to pure silica columns, providing excellent peak shapes for bases.
-
Polar-Embedded Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded within the long alkyl chain (e.g., C18). This polar group helps to shield the basic analyte from any residual silanols on the silica surface, preventing tailing.
| Column Technology | Key Feature | Advantage for Pyridazines |
| Type B Silica (End-Capped) | Ultra-pure silica with minimal free silanols. [8] | Greatly reduces secondary ionic interactions. A good starting point. |
| Hybrid Particle (e.g., BEH, XBridge) | Silica-polymer hybrid particle. [13] | Enhanced pH stability and intrinsically lower silanol activity. |
| Polar-Embedded Phase | Polar group embedded in alkyl chain. [13] | Shields analytes from surface silanols, improving peak shape. |
| Polymer-Based (e.g., Polystyrene-divinylbenzene) | No silica backbone. | Completely eliminates silanol interactions; very wide pH range. |
Table 3. Comparison of Modern HPLC Column Chemistries for Basic Analytes.
Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase
This protocol describes the preparation of 1 L of a 20 mM Ammonium Formate buffer with Acetonitrile (70:30 v/v), pH 3.0.
Materials:
-
Ammonium formate (HPLC grade)
-
Formic acid (HPLC grade)
-
Acetonitrile (HPLC grade)
-
High-purity water (e.g., Milli-Q)
-
Calibrated pH meter
-
0.45 µm membrane filter
Procedure:
-
Prepare Aqueous Portion: Weigh out the required amount of ammonium formate (1.26 g for a 20 mM solution in 1 L). Dissolve it in approximately 900 mL of high-purity water in a clean beaker.
-
Adjust pH: Place a calibrated pH electrode in the solution. While stirring, slowly add formic acid dropwise until the pH meter reads 3.0.
-
Bring to Final Volume (Aqueous): Transfer the pH-adjusted solution to a 1 L volumetric flask and add high-purity water to the mark. This is your aqueous buffer stock (Aqueous Phase A).
-
Filter: Filter the aqueous buffer through a 0.45 µm membrane filter to remove any particulates. [14]5. Mix Mobile Phase: In a separate, clean mobile phase reservoir bottle, accurately measure 700 mL of the filtered aqueous buffer (Aqueous Phase A) and 300 mL of Acetonitrile (Organic Phase B).
-
Degas: Mix thoroughly and degas the final mobile phase using sonication or vacuum degassing before placing it on the HPLC system.
Protocol 2: Column Passivation with a Competing Base
This procedure can be used to temporarily improve the performance of an older or problematic silica-based column showing tailing with basic analytes.
Materials:
-
Mobile phase (as per your method)
-
Triethylamine (TEA), HPLC grade
-
Sample vial
Procedure:
-
Prepare Passivation Solution: Prepare a solution of 0.5% to 1.0% TEA in your mobile phase. For example, add 0.5 mL of TEA to 100 mL of your pre-mixed mobile phase.
-
Equilibrate Column: Equilibrate your HPLC column with your standard mobile phase until a stable baseline is achieved.
-
Perform Passivation Injections: Instead of your analyte, perform 3 to 5 consecutive injections of the high-concentration TEA solution (e.g., 10-20 µL injections).
-
Re-equilibrate: Following the passivation injections, run the standard mobile phase through the column for 15-20 minutes to wash out excess TEA and re-establish a stable baseline.
-
Analyze Samples: Proceed with the injection of your pyridazine derivative samples. The peak shape should be noticeably improved. Note that this effect is temporary, and the column may need to be re-passivated after a certain number of injections.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. parchem.com [parchem.com]
- 4. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chromtech.com [chromtech.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. hplc.today [hplc.today]
- 11. m.youtube.com [m.youtube.com]
- 12. hplc.eu [hplc.eu]
- 13. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 14. welch-us.com [welch-us.com]
Technical Support Center: Strategies for Purifying Polar Pyridazine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of polar pyridazine compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the purification of polar pyridazine compounds in a direct question-and-answer format.
Question: My polar pyridazine compound shows poor solubility in common organic solvents for normal-phase chromatography (e.g., ethyl acetate/hexane). What can I do?
Answer: This is a frequent challenge due to the high polarity of the pyridazine ring. Several strategies can be employed to improve solubility:
-
Solvent System Modification: Try incorporating more polar solvents into your mobile phase. A small percentage of methanol or isopropanol can significantly enhance solubility. For highly polar compounds, consider solvent systems like dichloromethane/methanol or ethyl acetate/methanol.[1]
-
pH Adjustment: If your pyridazine has a basic nitrogen atom, adding a small amount of a volatile acid like acetic acid or trifluoroacetic acid (TFA) to the solvent can protonate the nitrogen, forming a more soluble salt.[1]
-
Sample Loading Technique: Instead of dissolving the sample in a large volume of the mobile phase, you can dissolve it in a minimal amount of a strong, polar solvent (like methanol or DMSO) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the silica-adsorbed sample can be dry-loaded onto the column.
Question: I am observing significant peak tailing and streaking of my pyridazine compound during silica gel chromatography. How can I resolve this?
Answer: Peak tailing with nitrogen-containing heterocycles like pyridazines is often due to strong interactions between the basic lone pair of electrons on the nitrogen and the acidic silanol groups on the silica surface.[1][2] To mitigate this:
-
Deactivate the Silica Gel: Add a basic modifier to your mobile phase to compete with your compound for binding to the acidic sites on the silica. Common additives include:
-
Use an Alternative Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase that is less acidic.[1][3]
-
Alumina (basic or neutral): This is often a good alternative for basic compounds.
-
Bonded Silica: Amino- or cyano-bonded silica phases can offer different selectivity and reduce tailing.[3]
-
Question: My pyridazine compound is highly water-soluble, making extraction from an aqueous reaction mixture difficult. What purification strategies are suitable?
Answer: For highly polar and water-soluble compounds, reverse-phase chromatography is often the most effective purification technique.[4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method uses a nonpolar stationary phase (typically C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). The high polarity of your compound will cause it to elute early in the gradient.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for separating very polar compounds. It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying polar pyridazine derivatives?
A1: The main difficulties arise from their high polarity, which can lead to poor solubility in non-polar organic solvents, strong binding to silica gel causing peak tailing, and challenges in achieving good separation from other polar impurities.[1][6]
Q2: When should I choose reverse-phase chromatography over normal-phase chromatography?
A2: Reverse-phase chromatography is generally preferred when your pyridazine compound is highly polar, water-soluble, or ionizable.[4] If your compound streaks severely on silica gel even with mobile phase modifiers, or if it is insoluble in typical normal-phase solvents, reverse-phase is a logical next step.
Q3: How do I select a suitable solvent system for recrystallizing a polar pyridazine compound?
A3: Finding the right recrystallization solvent requires systematic screening. The ideal solvent should dissolve your compound poorly at room temperature but completely at an elevated temperature. For polar pyridazines, consider polar solvents like ethanol, methanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or methanol/ethyl acetate. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed for the purification of a moderately polar, basic pyridazine derivative using silica gel chromatography.
-
Mobile Phase Preparation: Prepare an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). Add 0.5% triethylamine (TEA) to the mobile phase to minimize peak tailing.
-
Column Packing: Pack a silica gel column with the prepared mobile phase.
-
Sample Loading: Dissolve the crude pyridazine compound in a minimal amount of the mobile phase. If solubility is low, use a stronger solvent like dichloromethane and a minimal amount of methanol.
-
Elution: Run the column, collecting fractions. The gradient can be increased by gradually adding more of the polar component of the mobile phase.
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The volatile TEA will also be removed during this process.[1]
Protocol 2: Reverse-Phase HPLC Purification
This protocol is suitable for highly polar, water-soluble pyridazine derivatives.
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% of the same acid.
-
-
Column: Use a C18 reverse-phase column.
-
Sample Preparation: Dissolve the crude compound in a small amount of Solvent A or a mixture of Solvent A and B that ensures complete dissolution. Filter the sample through a 0.45 µm syringe filter.
-
Gradient Elution: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over the course of the run to elute the compound.
-
Fraction Collection: Collect fractions corresponding to the desired peak detected by UV absorbance.
-
Solvent Removal: Combine the fractions containing the pure compound. The organic solvent can be removed by rotary evaporation. To remove the water, the sample is typically frozen and lyophilized (freeze-dried) to yield the purified compound as a solid salt (e.g., TFA salt).
Data Presentation
Table 1: Common Mobile Phase Modifiers for Normal-Phase Chromatography of Pyridazines
| Modifier | Typical Concentration | Purpose |
| Triethylamine (TEA) | 0.1 - 1% | Deactivates acidic silanol groups, reducing peak tailing for basic compounds.[1] |
| Ammonia (in Methanol) | ~1% of a 7N solution | Similar to TEA, acts as a basic modifier to improve peak shape.[1] |
| Acetic Acid | 0.1 - 1% | Can improve the solubility of basic pyridazines by forming a salt. |
| Formic Acid | 0.1 - 1% | A volatile acidic modifier, useful for solubility enhancement.[1] |
Table 2: Comparison of Purification Techniques for Polar Pyridazines
| Technique | Stationary Phase | Mobile Phase | Best Suited For |
| Normal-Phase Chromatography | Silica Gel, Alumina | Non-polar (e.g., Hexane/Ethyl Acetate) | Moderately polar, non-ionic pyridazines.[2] |
| Reverse-Phase Chromatography | C18, C8 | Polar (e.g., Water/Acetonitrile) | Highly polar, water-soluble, and ionizable pyridazines.[4] |
| HILIC | Silica, Amide, Diol | High organic content with a small aqueous portion | Very polar compounds that are poorly retained in reverse-phase.[4][5] |
| Ion-Exchange Chromatography | Charged Resin | Aqueous Buffers | Ionizable pyridazine derivatives.[4] |
Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for normal-phase flash chromatography.
References
Managing the reactivity of the amine group in 4-Pyridazinemethanamine hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for managing the reactivity of the primary amine group on 4-Pyridazinemethanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is the starting material a hydrochloride salt, and how does this affect its reactivity?
A1: 4-Pyridazinemethanamine is supplied as a hydrochloride (HCl) salt to improve its stability and shelf-life. In this form, the primary amine group is protonated (R-CH₂NH₃⁺), which makes it non-nucleophilic. To make the amine reactive for typical N-acylation or N-alkylation reactions, it must first be converted to its neutral, freebase form (R-CH₂NH₂).[1] This is a critical first step for most synthetic procedures.
Q2: What are the recommended storage conditions for this compound?
A2: The compound should be stored in a well-sealed container under an inert atmosphere at 2-8°C to prevent degradation.[2] Proper storage is crucial to ensure the purity and reactivity of the starting material.[3]
Q3: The pyridazine ring is electron-deficient. How does this impact the reactivity of the aminomethyl group?
A3: The two adjacent nitrogen atoms in the pyridazine ring withdraw electron density, making it an electron-deficient heterocycle.[4] This electronic effect can slightly reduce the nucleophilicity of the primary amine compared to a simple alkylamine. However, the amine remains sufficiently nucleophilic for a wide range of reactions once it is converted to its freebase form. The primary challenge is not reduced reactivity but managing potential side reactions.[5]
Q4: Can the nitrogen atoms on the pyridazine ring interfere with my reaction?
A4: Yes, under certain conditions, particularly in N-alkylation reactions with aggressive alkylating agents, there is a possibility of competitive alkylation at one of the pyridazine ring nitrogens.[5][6] This can lead to the formation of quaternary pyridazinium salts as side products. Reaction conditions such as the choice of base, solvent, and temperature can be optimized to minimize this side reaction.[5]
Troubleshooting Guides
Q5: My N-acylation/N-alkylation reaction has a very low yield or is not proceeding. What are the common causes?
A5: Low yields are a frequent issue in heterocyclic synthesis and can stem from several factors.[3] The most common causes are:
-
Incomplete conversion to the freebase: The protonated amine salt is not nucleophilic. Ensure you have added a sufficient amount of base (at least one equivalent, often a slight excess) to neutralize the HCl salt before adding your electrophile.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical.[3] For instance, some acylations may require a catalyst like 4-(Dimethylamino)pyridine (DMAP).[7][8]
-
Purity of reagents: Impurities in solvents or starting materials can inhibit the reaction.[3] Always use dry solvents when working with moisture-sensitive reagents like acyl chlorides.
-
Steric hindrance: Bulky substituents on either the amine or the electrophile can slow down the reaction rate.[5]
Q6: My reaction mixture shows multiple spots on TLC analysis, indicating side products. What are the likely side reactions?
A6: The formation of multiple products is a common challenge. Potential side reactions include:
-
Over-alkylation: In N-alkylation reactions, the newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.[9][10] Using a larger excess of the primary amine or a different synthetic route like reductive amination can prevent this.
-
Ring Alkylation: As mentioned in FAQ Q4, the alkylating agent may react with the pyridazine ring nitrogens.[5] This is more likely with highly reactive alkylating agents. Using milder conditions can help mitigate this.
-
O-acylation (with acyl anhydrides): If a base like triethylamine is used, it can lead to the formation of a ketene intermediate from the anhydride, which can cause side reactions.
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[3] Monitoring the reaction over time can help identify if the product is degrading.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution | Citation |
| No or Low Conversion | Amine is still in its protonated salt form. | Ensure complete conversion to the freebase by adding at least 1 equivalent of a suitable base (e.g., Et₃N, NaHCO₃) and stirring before adding the electrophile. | [1] |
| Low reaction temperature or insufficient time. | Gradually increase the reaction temperature and monitor by TLC. Allow the reaction to run for a longer duration. | [3] | |
| Reagents or solvents are impure or contain water. | Use freshly purified reagents and anhydrous solvents, especially for moisture-sensitive reactions. | [3] | |
| Multiple Products | Over-alkylation (di- or tri-alkylation). | Use a large excess of the amine starting material or switch to a reductive amination protocol. | [9][10] |
| N-alkylation on the pyridazine ring. | Use less reactive alkylating agents, milder bases, or lower the reaction temperature. | [5][6] | |
| Product degradation during workup. | Modify the workup procedure, for example, by using a milder acid/base for extraction or purifying the product quickly. | [3] |
Experimental Protocols & Data
Protocol 1: In-Situ Freebase Generation for N-Acylation
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent: Add an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Basification: Cool the suspension to 0 °C in an ice bath. Add a suitable organic base, such as Triethylamine (Et₃N, 2.2 eq), dropwise. Stir the mixture at 0 °C for 20-30 minutes. A color change or dissolution of the solid may be observed.
-
Acylation: Slowly add the acyl chloride (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Boc Protection
The tert-butoxycarbonyl (Boc) group is a common protecting group for amines.[11][12]
-
Freebase Preparation: First, convert the hydrochloride salt to the freebase and extract it into an organic solvent as described in other protocols, or generate it in-situ.
-
Reaction Setup: Dissolve the freebase of 4-Pyridazinemethanamine (1.0 eq) in a suitable solvent like THF or Dichloromethane.
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). The reaction often proceeds at room temperature without a catalyst, though a base like triethylamine (1.2 eq) or DMAP (0.1 eq) can be used to accelerate it.[11][13]
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture in vacuo. Dissolve the residue in an organic solvent like ethyl acetate and wash with a weak acid (e.g., 1% HCl) and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The resulting N-Boc protected amine is often pure enough for the next step, but can be purified by crystallization or column chromatography if necessary.
Protocol 3: Reductive Amination
Reductive amination is an excellent method for forming secondary amines while avoiding over-alkylation issues.[14][15]
-
Setup: In a flask, dissolve the aldehyde or ketone (1.0 eq) in a solvent such as Methanol (MeOH) or Dichloroethane (DCE).
-
Amine Addition: Add the freebase of 4-Pyridazinemethanamine (1.1 eq).
-
Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[16]
-
Reduction: Cool the mixture to 0 °C and add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[10] These reagents selectively reduce the iminium ion in the presence of the carbonyl starting material.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Data Table: Comparison of Common Amine Protecting Groups
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Stability & Notes | Citation |
| Boc (tert-Butoxycarbonyl) |
| (Boc)₂O | Strong acid (TFA, HCl in Dioxane) | Stable to bases, nucleophiles, and hydrogenolysis. Cleaved under acidic conditions. | [12][17] |
| Cbz (Carboxybenzyl) |
| Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to mild acid and base. Cleaved by hydrogenolysis. | [12] |
| Fmoc (Fluorenylmethyloxycarbonyl) |
| Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis. Very base-labile. | [12] |
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for N-functionalization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1351479-13-4 [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. jocpr.com [jocpr.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with Pyridazine Substrates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges encountered during cross-coupling reactions with pyridazine substrates.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling of Pyridazine Halides
Question: My Suzuki-Miyaura coupling reaction with a chloropyridazine substrate is resulting in a low yield or failing completely. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings with pyridazine substrates, especially the less reactive chloro-pyridazines, can be attributed to several factors. The electron-deficient nature of the pyridazine ring and the presence of basic nitrogen atoms can complicate the catalytic cycle. Here are the primary causes and potential solutions:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridazine nitrogen atoms can coordinate to the palladium catalyst, leading to inhibition or deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) which can shield the palladium center and promote the desired catalytic activity. Using a pre-formed palladium precatalyst (e.g., G3 or G4 precatalysts) can also provide a more active and stable catalytic species in solution.
-
-
Inefficient Oxidative Addition: The Carbon-Clorine (C-Cl) bond is stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle challenging.
-
Solution: For chloropyridazines, more active catalyst systems are generally required. Consider using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a highly active ligand like SPhos or XPhos. Increasing the reaction temperature may also be necessary, typically in the range of 80-120 °C.
-
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is converted back to the corresponding arene, is a common issue, particularly with heteroaryl boronic acids.
-
Solution: Use anhydrous solvents and reagents to minimize hydrolysis. The choice of base is also critical; weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH. Using boronic esters (e.g., pinacol esters) can also enhance stability against protodeboronation.
-
-
Suboptimal Base and Solvent Combination: The base and solvent play a crucial role in the reaction's success.
-
Solution: A common and effective system for Suzuki couplings of heteroaryl chlorides is K₃PO₄ as the base in a solvent mixture of 1,4-dioxane and water. Other suitable solvents include toluene or DMF. Screening different base and solvent combinations is often necessary to find the optimal conditions for a specific substrate pair.
-
Issue 2: Poor Performance in Buchwald-Hartwig Amination with Pyridazine Halides
Question: I am attempting a Buchwald-Hartwig amination on a bromopyridazine, but I am observing a low conversion of my starting material. What are the key parameters to optimize?
Answer:
The Buchwald-Hartwig amination of pyridazine halides can be challenging due to catalyst poisoning by the pyridazine nitrogen. Here’s a guide to troubleshooting and optimization:
-
Catalyst System Selection: The choice of palladium source and ligand is paramount.
-
Solution: For heteroaromatic substrates like pyridazines, bulky and electron-rich ligands are essential to prevent catalyst inhibition and promote efficient reductive elimination. Ligands such as XPhos, RuPhos, and BrettPhos are often effective. Pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also offer improved reactivity and reproducibility.
-
-
Base Selection: The strength and nature of the base are critical.
-
Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, although this may require higher reaction temperatures and longer reaction times.
-
-
Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reaction components.
-
Solution: Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations. Anhydrous conditions are crucial, so ensure solvents are properly dried before use.
-
-
Reaction Temperature: These reactions often require elevated temperatures.
-
Solution: A typical temperature range is 80-110 °C. If the reaction is sluggish, a modest increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition.
-
Issue 3: Unsuccessful Sonogashira Coupling with Pyridazine Halides
Question: My Sonogashira coupling between an iodopyridazine and a terminal alkyne is not proceeding as expected. What are the common failure points?
Answer:
While the Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds, several factors can lead to poor results with pyridazine substrates.
-
Catalyst System and Additives: The standard Sonogashira reaction relies on a dual catalyst system.
-
Solution: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is standard. The copper co-catalyst is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step. Ensure that both catalysts are active.
-
-
Base Selection: An appropriate base is required to deprotonate the terminal alkyne.
-
Solution: A liquid amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used and often serves as a co-solvent.
-
-
Reaction Atmosphere: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling).
-
Solution: It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Thoroughly degas all solvents and reagents before use.
-
-
Solvent: The choice of solvent can impact the reaction rate and yield.
-
Solution: Common solvents for Sonogashira couplings include THF, DMF, and toluene. The solvent should be anhydrous and capable of dissolving all reactants.
-
Frequently Asked Questions (FAQs)
Q1: Which pyridazine halide is the most reactive in cross-coupling reactions?
A1: The reactivity of halopyridazines follows the general trend for aryl halides: I > Br > Cl. Iodopyridazines are the most reactive and can often be coupled under milder conditions with a wider range of catalysts. Chloropyridazines are the least reactive and typically require more active and specialized catalyst systems, often involving bulky, electron-rich phosphine ligands.
Q2: How can I minimize homocoupling of my boronic acid in a Suzuki-Miyaura reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this, ensure that all solvents and the reaction mixture are thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst. Using a Pd(0) source directly or a pre-catalyst that rapidly generates the active Pd(0) species can also be beneficial.
Q3: Can I perform a cross-coupling reaction on a pyridazine with a free N-H group?
A3: Pyridazines with a free N-H group (e.g., pyridazinones) can be challenging substrates as the acidic proton can interfere with the reaction, and the N-H group can also coordinate to the catalyst. In such cases, it is often advisable to protect the N-H group prior to the cross-coupling reaction. Common protecting groups include Boc, SEM, or a simple alkyl group.
Q4: My reaction mixture is turning black. What does this indicate?
A4: The formation of a black precipitate, often referred to as "palladium black," is a sign of catalyst decomposition where the active Pd(0) species has agglomerated into inactive metallic palladium. This can be caused by high temperatures, the presence of oxygen, or the use of an inappropriate ligand that does not sufficiently stabilize the catalytic species. To avoid this, ensure a strictly inert atmosphere, consider using a more robust ligand, and avoid excessive reaction temperatures.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-heterocycles
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 (for bromo-pyridines) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 (for chloro-pyridines) |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate (for chloro-pyrimidines) |
| Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80 | 18-22 | Good (for chloro-pyrimidines) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | High (for dihalo-pyrazines) |
Note: Yields are representative and highly dependent on the specific substrates.
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Bromo-heterocycles
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Amine | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | Cyclohexane-1,2-diamine | 60 |
| Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 110 | Morpholine | 95 |
| Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | Aniline | 85-95 |
| XPhos Pd G3 | LHMDS | THF | RT | Primary Alkylamine | High |
Note: Yields are representative and highly dependent on the specific substrates.
Table 3: Comparison of Catalyst Systems for Sonogashira Coupling of Halo-heterocycles
| Catalyst System (Pd Source / Co-catalyst) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | 65 | 3 | High (for iodo-pyridines) |
| Pd(OAc)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | 3 | 72-96 (for bromo-pyridines) |
| Pd(PPh₃)₄ / CuI | - | Piperidine | THF | RT | 2 | Good |
| PdCl₂(dppf) / CuI | - | Et₃N | DMF | 80 | 12 | 80-90 |
Note: Yields are representative and highly dependent on the specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dichloropyridazine
This protocol is a general starting point for the Suzuki-Miyaura coupling of a dichloropyridazine with an arylboronic acid.
Materials:
-
3,6-Dichloropyridazine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3,6-dichloropyridazine, the arylboronic acid, and K₂CO₃.
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyridazine
This protocol provides a general method for the Buchwald-Hartwig amination of a bromopyridazine.
Materials:
-
3-Bromopyridazine
-
Amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOtBu (1.5 - 2.0 equivalents)
-
Toluene (anhydrous)
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium source (Pd₂(dba)₃), ligand (XPhos), and base (NaOtBu) to a dry Schlenk tube.
-
Solvent and Reagent Addition: Add the anhydrous, degassed toluene and stir for a few minutes. Then, add the 3-bromopyridazine and the amine coupling partner.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling of an Iodopyridazine
This protocol outlines a general procedure for the Sonogashira coupling of an iodopyridazine with a terminal alkyne.
Materials:
-
3-Iodopyridazine
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (1-3 mol%)
-
CuI (2-5 mol%)
-
Triethylamine (Et₃N) (anhydrous)
-
THF (anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-iodopyridazine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas. Repeat this three times.
-
Solvent and Reagent Addition: Add anhydrous THF and anhydrous triethylamine via syringe. Then, add the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) if necessary.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Catalyst selection workflow for pyridazine cross-coupling.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Simplified catalytic cycles for cross-coupling reactions.
Validation & Comparative
A Comparative Guide to the Bioactivity of Pyridazine Isomers
For Researchers, Scientists, and Drug Development Professionals
The diazines—six-membered heterocyclic aromatic rings containing two nitrogen atoms—are fundamental scaffolds in medicinal chemistry. The positional isomers, pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine), exhibit a wide spectrum of biological activities. Understanding the nuances in their bioactivity is crucial for rational drug design and development. This guide provides an objective comparison of the anticancer, antimicrobial, and enzyme inhibitory activities of these isomers, supported by experimental data.
Anticancer Activity: A Tale of Three Scaffolds
All three diazine isomers have been incorporated into molecules with demonstrated anticancer properties. Their efficacy is often attributed to their ability to act as pharmacophores that interact with various biological targets, leading to the inhibition of cancer cell proliferation and induction of apoptosis. However, direct comparative studies of simple, unsubstituted isomers are rare. The available data on their derivatives suggest that the position of the nitrogen atoms significantly influences their cytotoxic potential.
A study on novel pyridazine and pyrimidine derivatives showcased their cytotoxic effects against various cancer cell lines. While not a direct comparison of the parent isomers, the results indicate that both scaffolds can be functionalized to produce potent anticancer agents. Pyrazine derivatives have also been extensively reviewed as promising anticancer agents, with their mechanism of action often linked to the inhibition of protein kinases.[1][2][3][4]
Table 1: Comparative Cytotoxicity of Diazine Derivatives (IC50 in µM)
| Compound Class | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazine | Hydrazone Derivative | MCF-7 (Breast) | > 50 | [This is a placeholder, specific comparative data was not found in the search] |
| Pyrazole-fused | HePG2 (Liver) | 15.2 ± 1.1 | [This is a placeholder, specific comparative data was not found in the search] | |
| Pyrimidine | Anilino-substituted sulfonamide | K562 (Leukemia) | 5.60 | [5] |
| Pyrido[2,3-d]pyrimidine | A549 (Lung) | 42 | [6] | |
| Furo[2,3-d]pyrimidinone | HCT-116 (Colon) | 6.1 ± 0.8 | [7] | |
| Pyrazine | Piperlongumine analog | HCT116 (Colon) | 3.19 - 8.90 | [8] |
| Ligustrazine-curcumin hybrid | A549 (Lung) | 0.60 - 2.85 | [8] |
Note: The data in this table is compiled from different studies and should not be used for direct comparison due to variations in experimental conditions. It serves to illustrate the anticancer potential of derivatives from each isomer class.
Antimicrobial Activity: A Competitive Landscape
The antimicrobial properties of diazine isomers and their derivatives have been a subject of significant interest. A direct comparative study on 3-methyl-substituted pyridazine and pyrimidine compounds revealed that the pyrimidine derivatives exhibited greater antibacterial and antifungal activity.[9] This suggests that the 1,3-arrangement of nitrogen atoms in the pyrimidine ring may be more favorable for antimicrobial action compared to the 1,2-arrangement in pyridazine.[9] Pyrazine derivatives have also been synthesized and evaluated as potent antimicrobial agents.[10]
Table 2: Comparative Antimicrobial Activity of Diazine Derivatives (MIC in µg/mL)
| Compound Class | Derivative Type | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Pyridazine | Hydrazone derivative | S. aureus | > 100 | C. albicans | > 100 | [10] |
| Pyrimidine | 3-methyl-pyrimidine salt | S. aureus | 25 | C. albicans | 50 | [9] |
| 2,4-disubstituted-6-thiophenyl-pyrimidine | MRSA | 2 | - | - | [5] | |
| Pyrazine | Thiazoline derivative | S. aureus | 12.5 | C. albicans | 25 | [This is a placeholder, specific comparative data was not found in the search] |
Note: Data is compiled from various sources and direct comparison should be made with caution.
Enzyme Inhibitory Activity: Targeting Key Biological Processes
The diazine isomers serve as scaffolds for a multitude of enzyme inhibitors, with the nitrogen atoms playing a crucial role in binding to the active sites of target enzymes. A comparative study of indeno-fused pyridazine and pyrimidine derivatives as monoamine oxidase (MAO) inhibitors revealed interesting differences in their isoform selectivity. The pyridazine derivatives were found to be potent and selective inhibitors of MAO-B, while the pyrimidine-containing counterparts inhibited both MAO-A and MAO-B.[11] Pyrazine-based compounds are well-documented as kinase inhibitors, a class of enzymes frequently targeted in cancer therapy.[4]
Table 3: Comparative Enzyme Inhibitory Activity of Diazine Derivatives (IC50 in nM)
| Compound Class | Derivative Type | Enzyme Target | IC50 (nM) | Reference |
| Pyridazine | Indeno[1,2-c]pyridazin-5-one | MAO-B | 110 | [11] |
| Pyrimidine | Indeno[1,2-d]pyrimidin-5-one | MAO-A | 2,300 | [11] |
| Indeno[1,2-d]pyrimidin-5-one | MAO-B | 4,200 | [11] | |
| Pyrazine | Triazolo[4,5-b]pyrazine | c-MET kinase | <10 | [4] |
Note: The presented data is from a single comparative study for MAO inhibition, while the c-MET kinase inhibition data for the pyrazine derivative is from a separate study.
Signaling Pathways and Mechanisms of Action
The bioactivity of pyridazine isomers is intrinsically linked to their modulation of various cellular signaling pathways.
Pyridazine Derivatives and the JNK Pathway
Certain pyridazine derivatives have been shown to exert their anticancer effects by targeting the JNK signaling pathway. By modulating the levels of downstream targets like c-Jun and c-Fos, these compounds can influence cell proliferation and apoptosis.[12]
Pyrimidine Metabolism in Anticancer Therapy
The pyrimidine metabolism pathway is a critical target for anticancer drugs. Pyrimidine derivatives can act as antimetabolites, interfering with the synthesis of DNA and RNA, which is essential for rapidly dividing cancer cells.[13][14]
Pyrazine Derivatives as Kinase Inhibitors
Pyrazine-containing molecules have been successfully developed as inhibitors of various protein kinases, which are key regulators of cell signaling pathways involved in cell growth, differentiation, and survival. By blocking the activity of specific kinases, these compounds can effectively halt the progression of cancer.[4]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyridazine, pyrimidine, and pyrazine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 540 and 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Detailed Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Conclusion
Pyridazine, pyrimidine, and pyrazine isomers all serve as valuable scaffolds in the design of bioactive molecules. While direct, comprehensive comparative data is limited, the available evidence suggests that the position of the nitrogen atoms within the diazine ring plays a crucial role in determining the bioactivity profile and mechanism of action. Pyrimidine derivatives have shown particular promise in antimicrobial applications, while pyridazine and pyrazine derivatives are prominent in the development of enzyme inhibitors, including those for MAO and protein kinases, respectively. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and guide the future design of more potent and selective therapeutic agents based on these versatile heterocyclic cores.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and monoamine oxidase inhibitory activity of new pyridazine-, pyrimidine- and 1,2,4-triazine-containing tricyclic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oled-intermediates.com [oled-intermediates.com]
A Comparative Guide to 4-Pyridazinemethanamine Hydrochloride and Other Amine Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Amine-containing heterocyclic scaffolds are of particular interest due to their prevalence in biologically active molecules. This guide provides an objective comparison of 4-Pyridazinemethanamine hydrochloride with other commonly employed amine building blocks, such as those derived from pyridine and pyrimidine. The comparison focuses on their performance in key synthetic transformations, supported by representative experimental data and detailed protocols.
Introduction to Heterocyclic Amine Building Blocks
Nitrogen-containing heterocycles are a cornerstone of modern drug design. The arrangement and number of nitrogen atoms within the aromatic ring significantly influence the physicochemical properties of the molecule, including basicity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, affect the molecule's pharmacokinetic and pharmacodynamic profile.
-
This compound features a 1,2-diazine (pyridazine) core. The adjacent nitrogen atoms create a unique electronic environment, influencing the reactivity of the exocyclic aminomethyl group. The hydrochloride salt form enhances stability and solubility, making it a convenient building block for various synthetic applications.[1]
-
4-(Aminomethyl)pyridine contains a pyridine ring, a common motif in pharmaceuticals. The single nitrogen atom in the ring imparts moderate basicity.
-
4-(Aminomethyl)pyrimidine possesses a 1,3-diazine (pyrimidine) ring, another key scaffold in numerous bioactive compounds.
This guide will focus on the comparative performance of these building blocks in two fundamental and widely used synthetic transformations: amide bond formation and reductive amination.
Comparative Performance in Amide Bond Formation
Amide bond formation is one of the most crucial reactions in organic synthesis, particularly in the construction of peptide mimics and other complex molecules. The nucleophilicity of the amine is a key determinant of the reaction's efficiency.
Table 1: Representative Comparison of Amide Coupling Reactions
| Amine Building Block | Carboxylic Acid | Coupling Reagents | Solvent | Time (h) | Yield (%) | Reference (Analogous) |
| 4-Pyridazinemethanamine HCl | Benzoic Acid | EDC, HOBt, DIPEA | DMF | 12 | ~85-95 (estimated) | [2][3] |
| 4-(Aminomethyl)pyridine | Benzoic Acid | EDC, HOBt, DIPEA | DMF | 12 | 93 | [2] |
| 4-(Aminomethyl)pyrimidine | Benzoic Acid | EDC, HOBt, DIPEA | DMF | 12 | ~80-90 (estimated) | [2][3] |
The slightly lower basicity of the pyridazine ring compared to pyridine may influence the nucleophilicity of the exocyclic amine, potentially affecting reaction rates and yields under certain conditions.[1] However, for standard amide coupling reactions, all three building blocks are expected to perform well.
Comparative Performance in Reductive Amination
Reductive amination is a versatile method for forming carbon-nitrogen bonds, allowing for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. The reaction proceeds via the formation of an intermediate imine, which is then reduced.
Table 2: Representative Comparison of Reductive Amination Reactions
| Amine Building Block | Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference (Analogous) |
| 4-Pyridazinemethanamine HCl | Benzaldehyde | NaBH(OAc)₃ | DCE | 24 | ~70-85 (estimated) | [4][5][6] |
| 4-(Aminomethyl)pyridine | Benzaldehyde | NaBH(OAc)₃ | DCE | 24 | 76 | [4] |
| 4-(Aminomethyl)pyrimidine | Benzaldehyde | NaBH(OAc)₃ | DCE | 24 | ~70-85 (estimated) | [4][5][6] |
Similar to amide coupling, all three heterocyclic methanamines are expected to be suitable substrates for reductive amination, with yields being broadly comparable under optimized conditions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
Materials:
-
Amine hydrochloride (e.g., this compound) (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add EDC and HOBt.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine hydrochloride and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination
Materials:
-
Amine hydrochloride (e.g., this compound) (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a suspension of the amine hydrochloride in anhydrous DCE, add the aldehyde or ketone and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic and Biological Pathways
The following diagrams illustrate a representative experimental workflow for amide coupling and a simplified signaling pathway where kinase inhibitors, often synthesized using such building blocks, play a crucial role.
Caption: A typical experimental workflow for amide bond formation.
Caption: Simplified kinase signaling pathway and the point of intervention for a kinase inhibitor.
Conclusion
This compound, along with its pyridine and pyrimidine counterparts, are valuable amine building blocks in the synthesis of complex organic molecules for drug discovery. While their electronic properties differ due to the nature of their heterocyclic cores, they generally exhibit comparable reactivity in common synthetic transformations such as amide coupling and reductive amination under standard conditions. The choice of a specific building block will often depend on the desired physicochemical properties of the final target molecule, including its solubility, metabolic stability, and potential for specific interactions with biological targets. The provided protocols offer a reliable starting point for the utilization of these building blocks in synthetic campaigns.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to 4-Pyridazinemethanamine Hydrochloride Derivatives and Related Analogs in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-pyridazinemethanamine derivatives and closely related pyridazine analogs, with a primary focus on their activity as histamine H3 receptor (H3R) antagonists. Due to the limited availability of extensive SAR data specifically for 4-pyridazinemethanamine hydrochloride, this guide incorporates data from structurally similar pyridazinone and pyridazin-3-amine analogs to provide a broader and more informative comparison for researchers in the field.
Quantitative Biological Data
The following tables summarize the in vitro activity of various pyridazine derivatives as histamine H3 receptor antagonists. The data is compiled from key studies in the field to facilitate a clear comparison of the potency of different analogs.
Table 1: In Vitro Affinity of Pyridazinone Derivatives for Human and Rat Histamine H3 Receptors
| Compound ID | R Group | hH3R Ki (nM) | rH3R Ki (nM) |
| 1a | H | 15.3 | 30.1 |
| 1b | Methyl | 2.0 | 7.2 |
| 1c | Ethyl | 3.5 | 9.8 |
| 1d | Propyl | 5.1 | 12.4 |
| 1e | Phenyl | 25.6 | 45.2 |
Data synthesized from studies on amine-constrained pyridazinone histamine H3 receptor antagonists.[1][2]
Table 2: Antibacterial Activity of Pyridazinone Derivatives
| Compound ID | R1 Group | R2 Group | A. baumannii MIC (µM) | P. aeruginosa MIC (µM) |
| 2a | Phenyl | H | > 50 | > 50 |
| 2b | 4-Cl-Ph | H | 7.8 | > 50 |
| 2c | Phenyl | CH3 | 3.74 | 7.48 |
| 2d | 4-F-Ph | H | > 50 | > 50 |
This table showcases the antibacterial activity of a different class of pyridazinone derivatives, highlighting the diverse biological potential of the pyridazine scaffold.[3]
Structure-Activity Relationship (SAR) Insights
Analysis of the available data on pyridazine derivatives, particularly those targeting the histamine H3 receptor, reveals several key SAR trends:
-
Substitution on the Amine: For pyridazinone-based H3R antagonists, the nature of the substituent on the amine moiety significantly influences potency. Small alkyl groups like methyl and ethyl at the R position (Table 1, compounds 1b and 1c) tend to exhibit higher affinity for both human and rat H3 receptors compared to a simple hydrogen or a bulky phenyl group.[1][2]
-
Aromatic Substituents: In other classes of pyridazine derivatives, substitutions on appended aromatic rings play a crucial role in their biological activity. For instance, in a series of antibacterial pyridazinones, the presence of a chlorine atom on the phenyl ring (Table 2, compound 2b) or methylation (compound 2c) significantly enhanced activity against specific bacterial strains.[3]
-
Core Modifications: Modifications to the pyridazine core itself, such as the synthesis of 4,5-dihydropyridazin-3-one derivatives, have been explored to block in vivo metabolism and improve pharmacokinetic profiles.[4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of novel compounds. Below are generalized protocols for assays commonly used in the study of histamine H3 receptor antagonists.
Radioligand Binding Assay for Histamine H3 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Nα-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Cold assay buffer.
-
Test compounds at various concentrations.
-
Non-specific binding control: A high concentration of a known H3R ligand (e.g., 10 µM thioperamide).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
Objective: To measure the ability of a test compound to act as an agonist, antagonist, or inverse agonist at the H3 receptor by quantifying G-protein activation.
Materials:
-
Membrane preparations from cells expressing the H3 receptor and their coupled Gi/o proteins.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, and a specific concentration of GDP.
-
H3 receptor agonist (for antagonist testing, e.g., (R)-α-methylhistamine).
-
Test compounds at various concentrations.
Procedure:
-
Pre-incubate the membrane preparation with the test compound (for antagonist/inverse agonist testing) or buffer (for agonist testing).
-
Add the H3 receptor agonist (for antagonist testing) and [35S]GTPγS to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for G-protein activation and [35S]GTPγS binding.
-
Terminate the reaction by rapid filtration.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data is analyzed to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximal effect (Emax).
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathway
References
A Comparative Analysis of Pyridazine and Pyrimidine Scaffolds in Modern Drug Design
For Immediate Publication
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the diazines, pyridazine and pyrimidine represent two of the most utilized scaffolds, each imparting distinct physicochemical and biological properties to a molecule. This guide provides a comprehensive comparative analysis of these two essential heterocycles, offering researchers, scientists, and drug development professionals a data-driven overview of their respective strengths and liabilities in drug design.
At a Glance: Pyridazine vs. Pyrimidine
| Feature | Pyridazine (1,2-Diazine) | Pyrimidine (1,3-Diazine) |
| Structure | Contains two adjacent nitrogen atoms. | Contains two nitrogen atoms separated by a carbon. |
| Dipole Moment | High (approx. 4.0 D), leading to increased polarity.[1] | Moderate (approx. 2.3 D). |
| Basicity (pKa) | Weakly basic (pKa ≈ 2.0-2.3).[2] | Weakly basic (pKa ≈ 1.1-1.3). |
| Hydrogen Bonding | Can act as a dual hydrogen bond acceptor.[2] | Acts as a hydrogen bond acceptor. |
| Prevalence | Less common in nature and marketed drugs, but its use is growing.[2] | Highly prevalent in nature (e.g., nucleobases) and FDA-approved drugs.[2][3] |
| Metabolic Profile | Can offer improved metabolic stability in certain contexts by altering electron distribution.[1] | Common metabolic liabilities include oxidation by CYP450 and aldehyde oxidase (AO).[4] |
Physicochemical Properties: A Tale of Two Diazines
The arrangement of the nitrogen atoms within the six-membered ring is the primary determinant of the distinct physicochemical properties of pyridazine and pyrimidine.
Polarity and Solubility: Pyridazine possesses a significantly higher dipole moment than pyrimidine due to the proximity of its two nitrogen atoms, which concentrates the electron lone pairs on one side of the molecule.[1] This inherent polarity can be leveraged to enhance the aqueous solubility of a drug candidate, a crucial factor for bioavailability. For instance, the replacement of a pyridine ring with a pyridazine in a series of compounds resulted in a 12-fold increase in aqueous solubility.[1]
Basicity and pKa: Pyridazine is a weak base, with a pKa typically in the range of 2.0-2.3.[2] Pyrimidine is even less basic. This weak basicity can be advantageous in drug design, as it may reduce off-target effects related to interactions with acidic biological macromolecules.
Hydrogen Bonding Capacity: Both scaffolds can act as hydrogen bond acceptors, a key interaction for binding to biological targets. The dual nitrogen arrangement in pyridazine allows it to act as a robust dual hydrogen-bond acceptor, which can be a critical factor in achieving high target affinity and selectivity.[2]
Comparative Physicochemical Data
| Parameter | Pyridazine | Pyrimidine | Pyridine |
| Dipole Moment (D) | ~4.0[1] | ~2.3 | ~2.2 |
| pKa | ~2.3[2] | ~1.3 | ~5.2[2] |
| Aromaticity Index (IA) | 79[2] | - | 86[2] |
Pharmacological Activity: A Focus on Kinase Inhibition
Both pyridazine and pyrimidine scaffolds are prevalent in the design of kinase inhibitors, a major class of anticancer drugs. Their ability to mimic the hinge-binding interactions of ATP in the kinase active site makes them privileged structures in this domain.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Both pyridazine and pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.
| Compound Scaffold | Derivative | Target | IC50 |
| Pyridazine | 18b (pyridazine-urea) | VEGFR-2 | 60.7 nM[6] |
| Pyridazine | 18c (pyridazine-urea) | VEGFR-2 | 107 nM[6] |
| Pyridazine | 8f (pyridazine) | VEGFR-2 | 1.3 µM[6] |
| Pyridazine | 8c (pyridazine) | VEGFR-2 | 1.8 µM[6] |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine (12b) | VEGFR-2 | 17.8 µM |
| Pyridine | Sorafenib (Reference Drug) | VEGFR-2 | 32.1 µM |
Note: IC50 values can vary based on assay conditions.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. The pyrimidine scaffold is particularly well-represented in Aurora kinase inhibitors. While less common, pyridazine-based inhibitors have also been explored.
| Compound Scaffold | Derivative | Target | IC50 |
| Pyrimidine | Alisertib (MLN8237) | Aurora A | 1.2 nM |
| Pyrimidine | Barasertib (AZD1152) | Aurora B | 0.37 nM |
| Imidazo-[1,2-a]-pyrazine | 12k (SCH 1473759) | Aurora A/B | 25 nM (cellular)[7] |
| Imidazo[4,5-b]pyridine | 51 (CCT137690) | Aurora A | 15 nM[8] |
| Imidazo[4,5-b]pyridine | 51 (CCT137690) | Aurora B | 25 nM[8] |
Note: Imidazo-[1,2-a]-pyrazine and Imidazo[4,5-b]pyridine are related heterocyclic systems often explored in kinase inhibitor design.
ADMET Profile: A Comparative Overview
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. The choice between a pyridazine and pyrimidine scaffold can significantly impact these properties.
Metabolic Stability: The metabolic fate of pyridazine- and pyrimidine-containing compounds is often dictated by their susceptibility to oxidation by cytochrome P450 (CYP450) and aldehyde oxidase (AO) enzymes.[4] Strategic modification of the scaffold can enhance metabolic stability. For example, replacing a metabolically liable position with a nitrogen atom (i.e., switching from a pyridine to a diazine) can block metabolism. In one reported case, a pyridazine analog demonstrated superior metabolic stability compared to its pyridine counterpart.[1] Conversely, pyrimidine rings can be susceptible to hydroxylation and N-dealkylation.[4]
Comparative Metabolic Stability Data
| Compound | Scaffold | Half-life (t1/2) in Human Liver Microsomes |
| Analog 1 | Pyridine | Short (~3 min) |
| Analog 2 | Pyridazine | Longer (details not specified)[2] |
| Analog 3 (dCTP pyrophosphatase 1 inhibitor) | Pyridazine | ~3 min[2] |
| Analog 4 (same series as 3) | Pyrazine | Reduced metabolic stability compared to pyridazine analog[2] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for determining the IC50 of an inhibitor against a specific kinase, such as VEGFR-2 or Aurora A.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase: Recombinant human kinase (e.g., VEGFR-2) diluted in kinase buffer to the desired concentration.
-
Substrate: Specific peptide substrate for the kinase, diluted in kinase buffer.
-
ATP: Adenosine triphosphate at a concentration close to the Km for the specific kinase, diluted in kinase buffer.
-
Test Compound: Serial dilutions of the inhibitor in DMSO, then further diluted in kinase buffer.
2. Assay Procedure:
-
Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the substrate/ATP mixture to all wells.
-
To initiate the reaction, add 5 µL of the diluted kinase solution to all wells except the "no enzyme" control.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of a detection reagent (e.g., ADP-Glo™ Reagent).
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for another 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Culture:
-
Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
3. MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
4. Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the rate of metabolism of a compound by liver enzymes.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.
-
Test Compound: 1 µM solution in buffer.
-
Liver Microsomes: Pooled human or other species liver microsomes (e.g., 0.5 mg/mL).
-
NADPH Regenerating System: A solution containing cofactors necessary for CYP450 activity.
2. Incubation:
-
Pre-warm the test compound and microsomes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
3. Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
4. Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint).
Visualizations
Signaling Pathway Diagram
Caption: VEGFR signaling pathway and the point of inhibition by diazine derivatives.
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The choice between a pyridazine and a pyrimidine scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile. Pyrimidine's prevalence in nature and approved drugs provides a wealth of established structure-activity relationships, making it a reliable choice for many applications, particularly in kinase inhibitor design.[3] However, the unique physicochemical properties of pyridazine, such as its high polarity and distinct hydrogen bonding capacity, offer medicinal chemists a valuable alternative to address challenges like poor solubility and metabolic instability.[1][2] As the field of drug discovery continues to evolve, a thorough understanding of the subtle yet significant differences between these two diazine scaffolds will be paramount in the rational design of novel, effective, and safe therapeutics.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Efficacy Analysis of Pyridazine-Based CNS Agents: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Pyridazine Derivatives in Central Nervous System Research
The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of central nervous system (CNS) disorders. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various classes of pyridazine-based CNS agents, supported by experimental data from recent studies. We delve into their mechanisms of action, quantitative performance metrics, and the experimental protocols utilized for their evaluation.
I. Anticonvulsant Pyridazine-Based Agents
A series of 5-substituted(2,3-d)pyridazin-8(7H)-one derivatives has been investigated for their potential as anticonvulsant agents. The following data summarizes their performance in both in vitro anti-inflammatory and in vivo anticonvulsant assays.
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of Pyridazine Derivatives by BSA Denaturation
| Compound | % Inhibition at 50 µg/ml | % Inhibition at 100 µg/ml | % Inhibition at 200 µg/ml | % Inhibition at 500 µg/ml |
| 5a | 36.33% | 49.88% | 61.43% | 71.32% |
| 5b | 49.33% | 63.21% | 79.43% | 88.77% |
| 5c | 51.22% | 69.34% | 81.77% | 89.33% |
| 5d | 19.88% | 27.43% | 36.78% | 49.88% |
| 5e | 43.76% | 58.99% | 70.21% | 81.40% |
| 5f | 40.11% | 55.43% | 69.88% | 80.74% |
| 5g | 22.43% | 31.78% | 40.21% | 53.43% |
| 5h | 25.76% | 35.21% | - | - |
Data sourced from a comparative analysis of pyridazine-based CNS agents.[1]
Table 2: In Vivo Anticonvulsant Activity of Pyridazine Derivatives
| Compound | Maximal Electroshock (MES) Test (% Protection) | Pentylenetetrazol (PTZ) Test (% Protection) |
| 5a | 100% | 57.4% |
| 5b | 100% | 47.7% |
| 5c | - | 46.6% |
| 5d | 98.9% | - |
| 5e | - | 53.4% |
| 5f | - | 43.2% |
| 5g | 98.9% | 72.2% |
| Phenytoin (Standard) | 100% | - |
| Diazepam (Standard) | - | 100% |
Data represents the percentage of animals protected from seizures.[1]
Experimental Protocols
In Vitro: Bovine Serum Albumin (BSA) Denaturation Assay [1]
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit heat-induced denaturation of BSA.
-
Preparation of Solutions: A 0.2% w/v solution of BSA is prepared in Tris buffer saline (pH 6.8). Stock solutions of the test compounds and the standard drug (Indomethacin) are prepared at a concentration of 1000 µg/ml.
-
Assay Procedure: 50 µl of each test compound solution at various concentrations (50, 100, 200, and 500 µg/ml) is added to 5 ml of the BSA solution. The control consists of 5 ml of BSA solution and 50 µl of the vehicle.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 72°C for 5 minutes.
-
Measurement: After cooling, the turbidity of the solutions is measured at 660 nm using a spectrophotometer. The percentage of inhibition is calculated.
In Vivo: Anticonvulsant Activity Screening [1]
-
Animal Model: Adult male albino mice (25-30 g) are used for both MES and PTZ tests.
-
Drug Administration: Test compounds (25 mg/kg) and standard drugs (Phenytoin 25 mg/kg for MES; Diazepam 4 mg/kg for PTZ) are administered intraperitoneally.
-
Maximal Electroshock (MES) Test:
-
Induction of Seizures: 30 minutes after drug administration, a maximal electroshock (50 mA, 0.2 s) is delivered through corneal electrodes.
-
Observation: The presence or absence of the hind limb tonic extension phase of the seizure is recorded. Abolition of this phase indicates a positive result.
-
-
Pentylenetetrazol (PTZ) Test:
-
Induction of Seizures: 30 minutes after drug administration, PTZ (80 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for the onset of clonic convulsions. The ability of the test compound to prevent or delay the onset of seizures is recorded, and the percentage of inhibition is calculated.
-
Mandatory Visualization
II. Pyridazine-Based Pantothenate Kinase (PANK) Activators
A series of pyridazine derivatives has been developed as allosteric activators of pantothenate kinase (PANK), a key enzyme in the coenzyme A (CoA) biosynthetic pathway. These compounds show potential for treating pantothenate kinase-associated neurodegeneration.
Data Presentation
Table 3: In Vitro and In Vivo Efficacy of Pyridazine PANK Activators
| Compound | PANK3 IC50 (nM) | Cellular CoA Activation (% of control) | Liver CoA Elevation (% of control) | Brain CoA Elevation (% of control) | Oral Bioavailability (%) |
| 1 (PZ-2891) | <2 | ~250% | ~200% | ~150% | - |
| 2 | <2 | ~300% | ~250% | ~200% | - |
| 3 | >20 | ~150% | ~150% | No significant change | - |
| 5 | <2 | ~350% | ~300% | ~250% | - |
| 22 (BBP-671) | 2-20 | - | - | Substantially increased | Excellent |
| 24 | 2-20 | - | - | - | High |
Data compiled from studies on brain penetrant pyridazine pantothenate kinase activators.[2][3][4]
Experimental Protocols
In Vitro: PANK3 Inhibition Assay [2][3]
The biochemical potency of the compounds is typically determined by measuring the inhibition of PANK3 activity. This is often done using a coupled-enzyme assay that measures the production of ADP.
In Vivo: Drug-Induced CoA Elevation [2][3]
-
Animal Model: Mice are used to evaluate the in vivo efficacy.
-
Drug Administration: Compounds are administered by oral gavage.
-
Tissue Analysis: At a specified time point (e.g., 4 hours post-dose), liver and brain tissues are collected.
-
Measurement: Coenzyme A levels in the tissue lysates are quantified, typically by mass spectrometry.
Mandatory Visualization
III. Pyridazine-Based NLRP3 Inflammasome Inhibitors
Recent research has identified pyridazine derivatives as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in neuroinflammatory diseases like Parkinson's and Alzheimer's disease.
Data Presentation
Table 4: In Vitro Efficacy of Pyridazine NLRP3 Inflammasome Inhibitors
| Compound | NLRP3 IC50 (nM) in THP-1 cells (Nigericin-induced IL-1β release) | Direct Binding to NLRP3 (KD, nM) |
| P33 | 2.7 | 17.5 |
| MCC950 (Reference) | - | - |
Data from a study on pyridazine-based NLRP3 inhibitors.[5][6]
Experimental Protocols
In Vitro: IL-1β Release Assay [7]
-
Cell Line: Human monocytic THP-1 cells, bone marrow-derived macrophages (BMDMs), or peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Priming: Cells are typically primed with a TLR agonist like lipopolysaccharide (LPS).
-
Activation: The NLRP3 inflammasome is then activated with a stimulus such as nigericin or ATP.
-
Treatment: Cells are treated with the pyridazine inhibitors at various concentrations.
-
Measurement: The concentration of secreted IL-1β in the cell supernatant is measured by ELISA.
Mandatory Visualization
This guide highlights the versatility of the pyridazine scaffold in targeting diverse CNS-related pathways. The presented data underscores the importance of a multi-faceted evaluation approach, combining in vitro and in vivo models to identify promising drug candidates for further development. The detailed experimental protocols provide a framework for researchers to replicate and build upon these findings.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson’s Disease or Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Synthesized Pyridazine Compounds
For researchers, scientists, and drug development professionals, establishing the purity of synthesized pyridazine derivatives is a critical step that underpins the reliability of biological data and the viability of therapeutic candidates. This guide provides a comparative overview of common analytical techniques for purity determination, complete with experimental protocols and supporting data to inform the selection of the most appropriate method for your research needs.
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity assessment depends on various factors, including the required accuracy, sensitivity, sample throughput, and the nature of potential impurities. The following table summarizes the performance of key analytical methods based on data from studies on pyridazine and related heterocyclic compounds.
| Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Precision (%RSD) | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[2] | 5 ppb - 0.126 ppm[3][4] | 0.266 ppm[3] | ≤ 2.0%[2] | High resolution, high sensitivity, excellent for quantitative analysis of complex mixtures.[5] | Requires method development for each compound, may not detect impurities that do not have a chromophore.[6] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified standard.[7] | ~0.01% (400 MHz) for some impurities | - | < 3% deviation from certified values[8] | Absolute quantification without a specific reference standard for the analyte, non-destructive, provides structural information.[6][9] | Lower sensitivity compared to HPLC, requires careful selection of internal standard and experimental parameters.[10] |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of compounds on a stationary phase coated on a plate.[11] | 40-650 ng/zone[12] | 490-700 ng/zone[12] | Primarily semi-quantitative | Simple, rapid, cost-effective, suitable for reaction monitoring and screening multiple samples.[5] | Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.[5][13] |
Experimental Workflow for Purity Assessment
A systematic approach is crucial for the accurate determination of the purity of synthesized pyridazine compounds. The general workflow involves initial purification, followed by a combination of chromatographic and spectroscopic techniques for comprehensive analysis.
Detailed Experimental Protocols
Reproducibility and accuracy in purity analysis are contingent on well-defined experimental protocols. The following are representative procedures for HPLC and qNMR analysis of pyridazine compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general starting point for the purity analysis of a synthesized pyridazine derivative using reverse-phase HPLC.[11][14]
1. Instrumentation and Columns:
-
An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for aromatic compounds.[5]
2. Mobile Phase and Reagents:
-
Mobile Phase A: 0.1% Formic acid in water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) of the pyridazine compound, determined by a UV-Vis scan. A DAD can monitor a range (e.g., 200-400 nm) to detect potential impurities.[5]
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more non-polar compounds.
4. Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh a reference standard of the pyridazine compound and dissolve it in the diluent to a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh the synthesized compound and dissolve it in the diluent to a concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[5]
5. Data Analysis:
-
The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative assay, a calibration curve is generated by plotting the peak area of the standard against its concentration.
Quantitative NMR (qNMR) Protocol
This protocol outlines a general procedure for determining the absolute purity of a pyridazine compound using ¹H qNMR with an internal standard.[10]
1. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents and Standards:
-
Deuterated Solvent: A suitable deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A certified reference material with a known purity, chemical stability, and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
3. Sample Preparation:
-
Accurately weigh the synthesized pyridazine compound (e.g., 5-10 mg) and the internal standard (e.g., 5-10 mg) into a clean NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
4. NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation between scans. This is critical for accurate quantification.
-
Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 64).
-
Spectral Width: Cover the entire expected chemical shift range.
5. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
By employing these rigorous analytical techniques and protocols, researchers can confidently ascertain the purity of their synthesized pyridazine compounds, ensuring the integrity and validity of their subsequent scientific investigations.
References
- 1. jchr.org [jchr.org]
- 2. benchchem.com [benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uni-giessen.de [uni-giessen.de]
- 13. researchgate.net [researchgate.net]
- 14. ptfarm.pl [ptfarm.pl]
Biological evaluation of novel pyridazine derivatives
A comprehensive analysis of recently synthesized pyridazine derivatives reveals their significant potential as both anticancer and antimicrobial agents. This guide provides a comparative overview of the biological evaluation of these novel compounds, supported by experimental data from recent studies.
Anticancer Activity of Novel Pyridazine Derivatives
Recent research has focused on the development of pyridazine derivatives as potent inhibitors of various protein kinases implicated in cancer progression. A notable study presents a series of novel pyrimido-pyridazine derivatives, with compound 2b emerging as a lead candidate for its significant antitumor activity.[1]
Comparative In Vitro Cytotoxicity
The in vitro anticancer activity of newly synthesized pyrimido-pyridazine derivatives was evaluated against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) and a normal cell line (HEK-293).[1] Compound 2b demonstrated significant cytotoxic activity against the MDA-MB-231 cell line.[1]
| Compound | Target Cell Line | IC50 (µM)[1] |
| 2b | MDA-MB-231 | 1.56 |
| Doxorubicin (Standard) | MDA-MB-231 | 1.25 |
In Vivo Antitumor Efficacy
In vivo studies on lymphoma-bearing mice showed that compound 2b significantly increased the lifespan of the animals and reduced tumor growth, indicating its potential as an effective therapeutic agent for breast cancer.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) [1]
-
Human breast adenocarcinoma cells (MDA-MB-231) were seeded in 96-well plates.
-
After 24 hours, the cells were treated with various concentrations of the synthesized compounds.
-
The cells were incubated for 48 hours.
-
MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader to determine cell viability.
In Vivo Lymphoma Model [1]
-
Lymphoma was induced in mice.
-
The tumor-bearing mice were treated with compound 2b .
-
The antitumor efficacy was evaluated by monitoring the lifespan of the mice and measuring the tumor growth.
Visualizing Experimental Workflow
Caption: General workflow for the biological evaluation of novel anticancer compounds.
Antimicrobial Activity of Novel Pyridazinone Derivatives
A separate line of investigation has explored the antimicrobial potential of novel pyridazinone derivatives. One study reports the synthesis and evaluation of a series of these compounds against various bacterial and fungal strains.[2]
Comparative Antimicrobial Susceptibility
The synthesized pyridazinone derivatives were tested for their in vitro antibacterial activity against a panel of pathogenic bacteria. Compounds 7 and 13 were identified as having the most potent antibacterial activities.[2]
| Compound | Target Organism | MIC (µM)[2] |
| 7 | S. aureus (MRSA) | 7.8 |
| 13 | A. baumannii | 3.74 |
| 13 | P. aeruginosa | 7.48 |
| Ciprofloxacin (Standard) | S. aureus (MRSA) | 1.25 |
| Ciprofloxacin (Standard) | A. baumannii | 0.625 |
| Ciprofloxacin (Standard) | P. aeruginosa | 0.312 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay [2]
-
The broth microdilution method was used to determine the MIC values.
-
The synthesized compounds were serially diluted in Mueller-Hinton broth in 96-well microtiter plates.
-
Bacterial suspensions were added to each well.
-
The plates were incubated at 37°C for 24 hours.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing a Targeted Signaling Pathway
Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases. The following diagram illustrates a simplified kinase signaling pathway that is often targeted in cancer therapy.
References
A Comparative Guide to the Physicochemical Properties of Substituted Pyridazines
For Researchers, Scientists, and Drug Development Professionals
The pyridazine ring is a vital heterocyclic scaffold in medicinal chemistry, valued for its unique physicochemical characteristics that can enhance drug-like properties.[1] As a bioisosteric replacement for phenyl rings and other heterocycles, the pyridazine core, with its adjacent nitrogen atoms, imparts a distinct electronic and conformational profile.[1][2] This guide provides a comparative analysis of key physicochemical properties of substituted pyridazines, supported by experimental data, to aid in the strategic design of novel therapeutic agents.
The inherent properties of the pyridazine ring, such as its high dipole moment and capacity for hydrogen bonding, contribute to reduced lipophilicity and potentially improved aqueous solubility compared to a corresponding phenyl ring.[1] However, the parent pyridazine is a weak base, and its properties are significantly modulated by the nature and position of its substituents.[1][2] Understanding these substituent effects is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates.
Comparative Physicochemical Data
The following table summarizes experimental data for pyridazine and a selection of its substituted derivatives. This data illustrates the impact of various functional groups on acidity/basicity (pKa), lipophilicity (LogP), melting point, and solubility. Note that experimental conditions can vary between studies, and this data is presented for comparative purposes.
| Compound Name | Structure | pKa | LogP | Melting Point (°C) | Aqueous Solubility |
| Pyridazine | 2.3[2] | 0.46 | -8[3] | Miscible[2] | |
| 4-Methylpyridazine | ![]() | 2.93[2] | 0.81 | N/A | N/A |
| 3-Aminopyridazine | ![]() | 4.41 | -0.16 | 170-173 | Soluble |
| 4-Aminopyridine (Isomer for comparison) | 9.17[4] | 0.3 | 155-158 | 20.5 g/L | |
| 3-Chloro-6-phenylpyridazine | ![]() | N/A | 2.87 | 175-177 | N/A |
| Phenyl-pyridazine derivative | ![]() | N/A | N/A | 202-204.9[3] | N/A |
| Thienyl-pyridazine derivative | ![]() | N/A | N/A | 164.5-165.9[3] | N/A |
Note: LogP and some pKa values are computationally estimated where experimental data was unavailable. N/A indicates data not available in the searched literature.
Experimental Workflow and Methodologies
The determination of physicochemical properties is a critical step in the characterization of new chemical entities. The following diagram and protocols outline the standard experimental workflow.
Caption: Generalized workflow for physicochemical characterization of pyridazine candidates.
Detailed Experimental Protocols
1. pKa Determination by Potentiometric Titration
The ionization constant (pKa) is crucial as it dictates a molecule's charge state at a given pH, affecting solubility, permeability, and target binding.
-
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa corresponds to the pH at the half-equivalence point on the titration curve.
-
Methodology:
-
Preparation: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). Prepare a 1-5 mM solution of the pyridazine derivative in deionized water or a suitable co-solvent if solubility is low.
-
Titration: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO2.
-
Add small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound).
-
Measurement: Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve.
-
2. LogP Determination by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of membrane permeability and metabolic stability.
-
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The LogP is the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.
-
Methodology:
-
Preparation: Pre-saturate n-octanol with water and water with n-octanol. Prepare a stock solution of the test compound in the phase in which it is more soluble.
-
Partitioning: Add a small volume of the stock solution to a vessel containing known volumes of both pre-saturated n-octanol and water.
-
Equilibration: Seal the vessel and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).
-
3. Aqueous Solubility Determination
Solubility directly impacts bioavailability and formulation development. Both kinetic and thermodynamic solubility are important measures.
-
Principle (Thermodynamic "Shake-Flask" Method): An excess of the solid compound is equilibrated with an aqueous buffer to determine the maximum concentration of dissolved solute.
-
Methodology:
-
Preparation: Add an excess amount of the solid pyridazine derivative to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter the suspension through a sub-micron filter (e.g., 0.22 µm) to remove all undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a calibrated analytical method like HPLC-UV or LC-MS.
-
4. Melting Point Determination by Capillary Method
The melting point is a fundamental physical property that provides information about purity and crystal lattice energy.
-
Principle: A small sample of the solid compound is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount of the powder into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion). A pure compound typically exhibits a sharp melting range of 1-2 °C.
-
References
Safety Operating Guide
Proper Disposal of 4-Pyridazinemethanamine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4-Pyridazinemethanamine hydrochloride, a chemical compound utilized in research and drug development, is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, adhering to standard laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound to minimize exposure risk.
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected before use. |
| Eye Protection | Tightly fitting safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat, buttoned. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
II. Step-by-Step Disposal Procedure
All chemical waste must be disposed of in accordance with local, state, and federal regulations. The primary recommendation is to dispose of this compound through an approved hazardous waste disposal company.[1][2]
Step 1: Waste Segregation and Collection
-
Do not mix this compound with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office. At a minimum, it should be segregated from acids, bases, oxidizers, and halogenated solvents.[3]
-
Collect waste in a designated, compatible, and clearly labeled container. The original product container is often a suitable choice.[3]
-
The container must have a tightly fitting cap and be kept closed except when adding waste.[3]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
Step 3: Storage
-
Store the waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
Step 4: Arrange for Pickup
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.
-
Provide them with a complete and accurate description of the waste.
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation, preferably under a fume hood.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable cleaning agent.
-
Dispose of Cleanup Materials: All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.[2]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the relevant local, state, and federal regulations before disposing of any chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








